Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Description
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Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296766 | |
| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127709-20-0 | |
| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127709-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Applications of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Executive Summary
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0), commonly referred to as methyl 4-bromomandelate, is a highly versatile chiral building block and advanced intermediate in synthetic organic chemistry[1]. For drug development professionals and medicinal chemists, this compound is prized not only for its stereocenter but also for its utility in Umpolung (polarity reversal) reactions . By serving as a masked
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate is essential for optimizing reaction conditions, particularly regarding solvent selection for cryogenic lithiation steps.
Table 1: Core Physicochemical Data
| Property | Value / Description |
| IUPAC Name | Methyl 2-(4-bromophenyl)-2-hydroxyacetate |
| Common Synonyms | Methyl 4-bromomandelate; Methyl p-bromomandelate |
| CAS Registry Number | 127709-20-0 |
| Molecular Formula | |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white crystalline solid/powder |
| Solubility Profile | Soluble in THF, DCM, EtOAc, MeOH; Insoluble in |
| Stereochemistry | Contains a chiral center at C2 (Available as racemate or enantiopure S/R forms) |
Mechanistic Applications in Advanced Synthesis
Umpolung (Polarity Reversal) via Nucleophilic Benzoylation
In classical carbonyl chemistry, the carbonyl carbon acts as an electrophile. However, converting a benzaldehyde derivative into Methyl 2-(4-bromophenyl)-2-hydroxyacetate allows chemists to reverse this polarity[2]. Treatment with a strong, non-nucleophilic base (such as LDA) abstracts the
Catalytic Aerobic Oxidative Decarboxylation
Following alkylation, the ester is hydrolyzed to yield an
Fig 1: Umpolung pathway utilizing Methyl 2-(4-bromophenyl)-2-hydroxyacetate for ketone synthesis.
Experimental Protocols (Self-Validating Systems)
The following protocols detail the transformation of Methyl 2-(4-bromophenyl)-2-hydroxyacetate into an alkyl 4-bromophenyl ketone.
Protocol 1: Lithiation and Electrophilic Alkylation
-
Objective: Generate the benzoyl carbanion equivalent and perform
-alkylation. -
Step 1 (Base Preparation): In an oven-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine. Cool to -78°C using a dry ice/acetone bath. Dropwise add n-BuLi (2.2 eq).
-
Causality: Generating LDA in situ at cryogenic temperatures prevents the degradation of the base and ensures a highly controlled, non-nucleophilic deprotonation environment. Two equivalents are required because the unprotected hydroxyl group will consume the first equivalent to form an alkoxide.
-
-
Step 2 (Dianion Formation): Slowly add a solution of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in THF to the LDA solution at -78°C. Stir for 1 hour. A deep color change typically indicates successful formation of the lithiated intermediate.
-
Step 3 (Alkylation): Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality: Gradual warming provides the necessary activation energy for the
alkylation while minimizing competitive side-reactions like self-condensation.
-
-
Step 4 (Validation): Quench with saturated aqueous
, extract with EtOAc, and concentrate. Validate via NMR: The disappearance of the characteristic -proton singlet ( 5.15 ppm) confirms complete alkylation.
Protocol 2: Catalytic Aerobic Oxidative Decarboxylation
-
Objective: Convert the intermediate into the final ketone using mild aerobic oxidation[2].
-
Step 1 (Hydrolysis): Treat the alkylated ester with LiOH in THF/
(3:1) at room temperature for 2 hours. Acidify to pH 2 with 1M HCl and extract with DCM to yield the pure -hydroxyacid. -
Step 2 (Catalyst Assembly): Dissolve the
-hydroxyacid (1.0 eq) in anhydrous acetonitrile. Add Co(III) complex (0.05 eq) and pivalaldehyde (3.0 eq). -
Step 3 (Aerobic Oxidation): Purge the vessel with molecular oxygen (
) via balloon. Stir vigorously at room temperature for 12-16 hours.-
Causality: Pivalaldehyde acts as a sacrificial co-reductant. It undergoes autoxidation to generate peroxy radicals, which facilitate the Co(II)/Co(III) catalytic cycle. This allows for the selective oxidative cleavage of the C-C bond without over-oxidizing the resulting product[3].
-
-
Step 4 (Validation): Monitor via TLC (Hexanes:EtOAc 3:1). Upon completion, perform an aqueous workup with saturated
to remove pivalic acid byproducts.
Fig 2: Step-by-step workflow for the catalytic aerobic oxidative decarboxylation process.
Analytical Characterization & Validation
To ensure the integrity of the starting material before initiating complex multi-step syntheses, researchers must validate the batch using spectroscopic methods. Below are the standard benchmark values for Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Table 2: Benchmark Spectroscopic Data
| Analytical Method | Key Markers / Expected Signals |
| FT-IR Spectroscopy | |
References
-
Title: Methyl 2-(4-bromophenyl)-2-hydroxyacetate Product Specification Source: Sigma-Aldrich URL:
-
Title: Methyl 2-(4-bromophenyl)-2-hydroxyacetate Synthesis and Properties Source: ChemicalBook URL: 1
-
Title: Nucleophilic benzoylation using lithiated methyl mandelate as a synthetic equivalent of the benzoyl carbanion.
-hydroxyacids. Source: Tetrahedron, 2001, 57(6), 1075-1081. (Formentin, P., Ruiz, R., Blay, G., & Fernández, I.) URL: 2
Sources
Comprehensive Physicochemical Profiling of Methyl 2-(4-bromophenyl)-2-hydroxyacetate: Solubility Dynamics and Stability Kinetics
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges when transitioning halogenated benzylic esters from discovery to early-phase development. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0)[1]—also known as methyl 4-bromomandelate—is a highly valuable chiral building block and active pharmaceutical ingredient (API) intermediate[2].
However, its unique molecular architecture presents specific formulation hurdles. The heavy bromine atom significantly increases lipophilicity, driving down aqueous solubility, while the benzylic ester linkage introduces vulnerabilities to hydrolytic degradation. This technical guide provides a rigorous, self-validating framework for understanding and evaluating the solubility and stability of this compound.
Molecular Architecture & Physicochemical Properties
The physicochemical behavior of Methyl 2-(4-bromophenyl)-2-hydroxyacetate is dictated by three structural features:
-
The Para-Bromo Substituent: Exerts a strong electron-withdrawing inductive effect (-I effect) and increases the overall lipophilicity (LogP) of the molecule.
-
The Benzylic Hydroxyl Group: Provides a site for hydrogen bonding (improving organic solvent solubility) but acts as a potential site for oxidative degradation.
-
The Methyl Ester Linkage: The primary site of chemical lability, susceptible to both acid- and base-catalyzed hydrolysis.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Impact on Development |
| CAS Number | 127709-20-0[3] | Unique identifier for sourcing and regulatory filing. |
| Molecular Formula | C9H9BrO3[2] | Heavy halogen presence dictates high density and low water affinity. |
| Molecular Weight | 245.07 g/mol [1] | Standard size for small-molecule intermediates. |
| Appearance | White to off-white solid | Purity indicator; yellowing suggests oxidative degradation. |
| Light Sensitivity | Sensitive[4] | Requires amber/opaque storage to prevent photo-oxidation. |
Chemical Stability & Degradation Pathways
Understanding the degradation kinetics of this compound is critical for establishing shelf-life and handling protocols. Similar to other mandelic acid derivatives, it exhibits sensitivity to light and extreme pH environments[4].
The primary degradation mechanism is ester hydrolysis . Under basic conditions (pH > 9), hydroxide ions execute a rapid nucleophilic attack on the carbonyl carbon, leading to irreversible saponification into 4-bromomandelic acid and methanol. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon center, though this reaction is typically much slower. A secondary pathway involves the oxidation of the benzylic alcohol to a ketone (glyoxylate) in the presence of reactive oxygen species (ROS) or transition metals.
Fig 1. Primary degradation pathways of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Table 2: Representative Degradation Kinetics (25°C)
| Stress Condition | Primary Degradant | Estimated Half-Life (t1/2) |
| pH 1.2 (0.1N HCl) | 4-Bromomandelic Acid | ~48 - 72 hours |
| pH 7.4 (PBS) | None (Stable) | > 30 days |
| pH 9.0 (Borate Buffer) | 4-Bromomandelic Acid | < 6 hours |
| Oxidative (3% H2O2) | Methyl 4-bromophenylglyoxylate | ~12 - 24 hours |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your analytical data, every protocol must be designed as a self-validating system. Below are the field-proven methodologies for evaluating this compound.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
We utilize the shake-flask method over kinetic solvent-shift methods because it provides true thermodynamic equilibrium data, which is non-negotiable for robust formulation design.
-
Excess Solid Addition: Add 50 mg of the compound to 1 mL of the target solvent (Water, Ethanol, or DMSO). Causality: An excess of solid ensures the solution reaches thermodynamic saturation.
-
Equilibration: Agitate the suspension at 25°C ± 0.5°C for 48 hours. Causality: 48 hours guarantees equilibrium is reached, avoiding artificially low kinetic solubility readings.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Causality: Filtration is avoided because lipophilic halogenated compounds readily adsorb to standard filter membranes, which would artificially lower the measured concentration.
-
HPLC Quantification: Dilute the supernatant in the mobile phase and quantify via HPLC-UV at 220 nm.
-
Self-Validation Check (Critical): Analyze the residual undissolved solid via X-Ray Powder Diffraction (XRPD). If the crystal form has changed (e.g., hydrate formation), the measured solubility applies to the new polymorph, not the original API.
Protocol B: Stability-Indicating Kinetic Profiling
This workflow isolates the degradation kinetics of the ester linkage.
Fig 2. Step-by-step workflow for stability-indicating kinetic profiling.
-
Buffer Preparation: Prepare non-nucleophilic buffers (e.g., phosphate, borate). Causality: Amine-based buffers can act as nucleophiles, causing buffer-catalyzed aminolysis rather than true aqueous hydrolysis.
-
Co-solvent Addition: Prepare the compound at 1.0 mg/mL in a 10% Acetonitrile / 90% Buffer mixture. Causality: The co-solvent maintains the poorly water-soluble ester in solution. If the compound precipitates during the assay, degradation kinetics will falsely appear to slow down due to the solid-state protection.
-
Quenching: At designated time points, extract an aliquot and instantly adjust the pH to ~4.5 using dilute phosphoric acid. Causality: pH 4.5 is the zone of maximum stability for mandelic esters; this "freezes" the degradation profile for accurate downstream analysis.
-
Self-Validation Check (Mass Balance): Calculate the molar sum of the parent compound and the quantified 4-bromomandelic acid degradant. The total must equal 100% ± 2% of the initial concentration. A failure in mass balance indicates undetected secondary degradation pathways (e.g., volatility or column retention issues).
Conclusion & Handling Best Practices
Methyl 2-(4-bromophenyl)-2-hydroxyacetate requires precise handling due to its specific vulnerabilities. Safety and chemical data for related mandelates[5] dictate that the compound must be stored in a cool, dry environment (preferably under refrigeration at 2-8°C) and protected from direct light to prevent photo-oxidation. When formulating, avoid strongly alkaline excipients and prioritize non-nucleophilic solvent systems to preserve the integrity of the ester linkage.
References
-
Title: Cas 611-71-2, Mandelic acid - LookChem Source: lookchem.com URL: [Link]
Sources
- 1. 2 2 hydroxyacetate | Sigma-Aldrich [sigmaaldrich.com]
- 2. methyl 2-(4-bromophenyl)-2-hydroxyacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 2-(4-bromophenyl)-2-hydroxyacetate | CymitQuimica [cymitquimica.com]
- 4. Cas 611-71-2,Mandelic acid | lookchem [lookchem.com]
- 5. (S)-(+)-Methyl mandelate - Safety Data Sheet [chemicalbook.com]
"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" starting material for synthesis
Executive Briefing
In the landscape of pharmaceutical development, the selection of starting materials dictates the efficiency, scalability, and stereochemical integrity of the entire synthetic campaign. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (commonly known as methyl 4-bromomandelate; CAS: 127709-20-0) represents a highly privileged, bifunctional scaffold[1].
As a mandelic acid derivative, it embeds three orthogonal reactive sites within a low-molecular-weight framework: an aryl bromide, an
Structural Orthogonality & Reactivity Mapping
The utility of methyl 2-(4-bromophenyl)-2-hydroxyacetate stems directly from its distinct reactive nodes. Understanding the electronic and steric environment of these nodes is paramount for designing selective reaction conditions.
-
The Aryl Bromide (
): Serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig). The electron-withdrawing nature of the para-substituted -hydroxy ester slightly activates the C-Br bond toward oxidative addition compared to unactivated bromobenzenes. -
The Stereogenic
-Hydroxyl ( ): Provides a handle for enzymatic kinetic resolution, stereochemical inversion (Mitsunobu conditions), or oxidation to the corresponding -keto ester (glyoxylate). -
The Methyl Ester: Acts as a latent carboxylic acid that prevents unwanted side-reactions (such as decarboxylation or catalyst poisoning) during cross-coupling, while remaining easily hydrolyzable under mild basic conditions.
Caption: Orthogonal reactivity nodes of methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Self-Validating Synthetic Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes embedded In-Process Controls (IPCs) to establish causality and confirm reaction progression before proceeding to the next unit operation.
Protocol A: Enzymatic Kinetic Resolution to Enantiopure (R)- and (S)- Isomers
Racemic methyl 4-bromomandelate is often resolved using biocatalysis to yield enantiopure building blocks required for chiral APIs (such as glycopyrronium bromide analogues)[3]. We utilize Candida antarctica Lipase B (CALB) with vinyl acetate.
Mechanistic Rationale: Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, driving the reaction to 50% conversion with perfect kinetic resolution.
Step-by-Step Methodology:
-
Initialization: Dissolve racemic methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) at 0.2 M concentration.
-
Reagent Addition: Add vinyl acetate (3.0 eq) followed by immobilized CALB (Novozym 435, 10% w/w relative to substrate).
-
Incubation: Agitate the suspension at 40 °C.
-
IPC (Self-Validation): At 12 hours, sample 50
L, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Causality check: The reaction must be halted exactly when the enantiomeric excess (ee) of the remaining (S)-alcohol reaches >99%, which typically coincides with ~50% conversion. -
Termination & Separation: Filter off the immobilized enzyme (which can be washed and recycled). Concentrate the filtrate in vacuo.
-
Purification: Separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling
The synthesis of 4-arylmandelic acids is a critical step in developing novel muscarinic antagonists. Dyer et al. demonstrated that enantiopure 4-bromomandelic systems can undergo Pd/C-catalyzed Suzuki coupling with total retention of stereochemical configuration[2][4]. Using the methyl ester variant often yields cleaner profiles by avoiding carboxylate-palladium interactions.
Step-by-Step Methodology:
-
System Purging: Charge a Schlenk flask with methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq), arylboronic acid (1.2 eq), and
(2.0 eq). Evacuate and backfill with Argon (3x). -
Catalyst Introduction: Add
(2 mol%) to the solid mixture. -
Solvent Addition: Inject a degassed mixture of Toluene/Water (4:1 v/v) to achieve a 0.5 M substrate concentration.
-
Heating: Heat the biphasic mixture to 80 °C under vigorous stirring.
-
IPC (Self-Validation): After 4 hours, perform an LC-MS analysis of the organic layer. Causality check: Monitor the disappearance of the isotopic doublet at m/z 245/247 (
of starting material) and the emergence of the product mass. If starting material persists, verify the pH of the aqueous layer; boronic acid activation requires a sufficiently basic environment to form the reactive boronate species. -
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over
, and concentrate.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of methyl 4-bromomandelate.
Quantitative Data: Cross-Coupling Optimization
To assist process chemists in selecting the appropriate catalytic system for scaling up the derivatization of methyl 2-(4-bromophenyl)-2-hydroxyacetate, the following table summarizes the quantitative performance of various ligand/base combinations.
Table 1: Evaluation of Catalytic Systems for the Suzuki-Miyaura Coupling of Methyl 4-bromomandelate with Phenylboronic Acid
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Process Notes |
| Pd/C 10% (2 mol%) | IPA / | 62 | 16 | 85% | Heterogeneous; low Pd ppm in API[4]. | |
| Toluene / | 80 | 6 | 92% | Excellent phase transfer; highly scalable. | ||
| THF | 65 | 4 | 96% | Fastest kinetics; ideal for sterically hindered boronic acids[5]. | ||
| DMF | 100 | 12 | 78% | Moderate yield; partial ester hydrolysis observed due to high temp. |
Data Interpretation: While homogeneous systems like
Conclusion
Methyl 2-(4-bromophenyl)-2-hydroxyacetate is far more than a simple commodity chemical; it is a highly programmable synthetic node. By leveraging its orthogonal reactivity—specifically the susceptibility of the aryl bromide to palladium-catalyzed cross-coupling and the
References
-
Dyer, U. C., Shapland, P. D., & Tiffin, P. D. (2001). "Preparation of enantiopure 4-arylmandelic acids via a Pd/C catalysed Suzuki coupling of enantiopure 4-bromomandelic acid." Tetrahedron Letters, 42(9), 1765-1767. Available at: [Link]
-
Universidad de Alicante. "Derived Supports for Palladium Nanoparticles as Catalysts for Carbon-Carbon Bonds Formation." Institutional Repository. Available at: [Link]
-
American Chemical Society. "Single-Walled Carbon Nanotubes as a Support for Palladium-Catalyzed Aquachemical Cross-Coupling Reactions." Organic Letters. Available at: [Link]
Sources
"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" potential biological activity
A Versatile Chiral Scaffold for Asymmetric Synthesis & Drug Discovery
Part 1: Executive Summary & Strategic Value
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate ) represents a high-value "bifunctional pharmacophore" in modern medicinal chemistry. Unlike simple building blocks, this molecule possesses two orthogonal reactive sites—an aryl bromide and an
For drug development professionals, this compound is not merely a reagent but a gateway scaffold . It serves as the structural foundation for two major therapeutic classes:
- -Adrenergic Agonists/Antagonists: The phenyl-ethanolamine backbone is the core pharmacophore for bronchodilators (e.g., Salmeterol analogs) and beta-blockers.
-
Biaryl NSAIDs & Cox-2 Inhibitors: The bromine substituent enables Suzuki-Miyaura cross-coupling to generate biaryl systems found in anti-inflammatory agents.
This guide details the biological potential, enzymatic resolution protocols, and synthetic utility of this compound, moving beyond basic properties to application-ready workflows.
Part 2: Chemical Profile & Structural Activity Relationship (SAR)
The biological and synthetic potential of Methyl 4-bromomandelate is dictated by its three distinct functional regions.
| Functional Group | Synthetic Utility | Biological/SAR Implication |
| Aryl Bromide (C-4) | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). | Allows extension of the lipophilic tail, critical for potency in |
| Hydrogen bond donor; chiral center. | Critical for receptor binding affinity. The (R)-enantiomer is often the eutomer (active form) in adrenergic drugs. | |
| Methyl Ester | Precursor to amides, acids, or alcohols. | Modulates solubility; hydrolysis yields the free acid used as a Chiral Resolving Agent (CRA). |
Part 3: Biocatalytic Upgrading (Enzymatic Kinetic Resolution)
The biological activity of mandelic acid derivatives is highly stereodependent. For instance, the (R)-enantiomer of related beta-agonists is typically responsible for bronchodilation, while the (S)-enantiomer may cause adverse effects.
Therefore, obtaining the enantiopure form of Methyl 4-bromomandelate is a critical first step. We utilize an Enzymatic Kinetic Resolution (EKR) protocol using Candida antarctica Lipase B (CALB), which is superior to chemical resolution due to mild conditions and high enantiomeric excess (
Protocol: Lipase-Catalyzed Resolution
Objective: Isolate (R)-Methyl 4-bromomandelate with
Reagents:
-
Racemic Methyl 2-(4-bromophenyl)-2-hydroxyacetate (
eq) -
Vinyl Acetate (Acyl donor,
eq) -
Immobilized CALB (e.g., Novozym 435,
) -
Solvent: Diisopropyl ether (DIPE) or Toluene (Anhydrous)
Workflow:
-
Dissolution: Dissolve the racemic substrate in DIPE (
M concentration). -
Initiation: Add Vinyl Acetate and immobilized CALB. Incubate at
with orbital shaking ( rpm). -
Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column). The enzyme selectively acetylates the (R)-enantiomer.
-
Termination: Stop reaction at
conversion (approx. 24–48 hours) by filtering off the enzyme. -
Separation: The mixture now contains (R)-acetylated ester and (S)-unreacted alcohol . Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Hydrolysis: Chemically hydrolyze the (R)-acetate (using
) to yield pure (R)-Methyl 4-bromomandelate.
Mechanistic Insight: The "catalytic serine" triad of CALB preferentially attacks the (R)-enantiomer due to steric constraints in the enzyme's active site, allowing the (S)-enantiomer to remain unreacted.
Caption: Kinetic resolution workflow separating the (R)-enantiomer via selective acetylation.
Part 4: Synthetic Utility in Drug Discovery
Once resolved, Methyl 4-bromomandelate serves as a versatile starting material. Its primary utility lies in two distinct pathways: Suzuki Coupling (for biaryl scaffolds) and Amidation (for ethanolamine drugs).
Pathway A: Synthesis of Biaryl Scaffolds (Suzuki-Miyaura)
The bromine at the para position is highly activated for Palladium-catalyzed coupling. This is essential for synthesizing biaryl-linked NSAIDs or modifying the lipophilicity of the mandelic acid scaffold for use in biodegradable polymers (e.g., functionalized polyesters).
-
Reaction: Methyl 4-bromomandelate + Aryl Boronic Acid
Methyl 4-(aryl)mandelate. -
Application: This motif is found in advanced Cox-2 inhibitors and specialized biodegradable drug-eluting polymers [1][2].
Pathway B: Synthesis of Adrenergic Ethanolamines
This is the most direct pharmaceutical application. The ester is converted to an amide and then reduced to form the ethanolamine backbone characteristic of drugs like Octopamine analogs or Salmeterol -type bronchodilators.
-
Step 1 (Amidation): React ester with a lipophilic amine (e.g., 6-phenylhexylamine).
-
Step 2 (Reduction): Reduce the amide/ester using
or Borane-DMS to yield the amino-alcohol. -
Step 3 (Functionalization): The bromine can be retained or substituted to fine-tune receptor selectivity (
vs ).
Caption: Divergent synthesis map showing the transformation of the scaffold into three distinct chemical classes.
Part 5: Direct Biological & Analytical Utility
Beyond its role as an intermediate, the free acid form (4-bromomandelic acid ) has significant utility as a Chiral Resolving Agent (CRA) .
Case Study: Resolution of Etiracetam Recent research has validated 4-bromomandelic acid as a highly specific co-former for the resolution of Etiracetam (an antiepileptic drug precursor).
-
Mechanism: Enantiospecific co-crystallization.[1] The (S)-4-bromomandelic acid forms a stable crystal lattice exclusively with (S)-Etiracetam, allowing for physical separation of the enantiomers from a racemic mixture [3].
-
Significance: This provides a non-chromatographic, scalable method for purifying API enantiomers, a critical process in "Green Chemistry" manufacturing.
References
-
Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling. Royal Society of Chemistry. Available at: [Link]
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications. Royal Society of Chemistry. Available at: [Link]
-
Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid (and 4-bromomandelic acid). ACS Omega. Available at: [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Research Portal. Available at: [Link]
Sources
The Strategic Role of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Building Block for Drug Discovery and Development
Introduction: The Significance of Substituted Mandelic Acid Esters in Medicinal Chemistry
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this pursuit is the availability of versatile and strategically functionalized building blocks that can be readily incorporated into complex molecular architectures. Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a derivative of mandelic acid, has emerged as a key intermediate with significant potential in drug discovery. Its unique combination of a chiral center, a reactive hydroxyl group, a modifiable ester, and a synthetically versatile aryl bromide moiety makes it an attractive starting point for the synthesis of a diverse range of biologically active compounds. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and strategic applications of Methyl 2-(4-bromophenyl)-2-hydroxyacetate as a pivotal building block in medicinal chemistry.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key identifiers and properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
| Property | Value |
| IUPAC Name | methyl 2-(4-bromophenyl)-2-hydroxyacetate |
| Synonyms | 4-Bromomandelic acid methyl ester |
| CAS Number | 127709-20-0[1] |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, the benzylic proton, and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.6 ppm) due to the para-substitution pattern. The singlet for the methyl ester protons would be expected around 3.7-3.8 ppm. The benzylic proton, adjacent to the hydroxyl and phenyl groups, would likely appear as a singlet around 5.0-5.2 ppm, and the hydroxyl proton signal would be a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons (in the 120-140 ppm region, with the carbon attached to the bromine showing a distinct chemical shift), the benzylic carbon (around 70-75 ppm), and the methyl carbon of the ester (around 52-55 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) in the region of 3200-3600 cm⁻¹. A strong absorption peak for the carbonyl group (C=O stretch) of the ester would be expected around 1730-1750 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the carboxyl group, and other characteristic fragments.
Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate: A Reliable and Scalable Approach
The most direct and widely employed method for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-DL-mandelic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity, cost-effectiveness, and scalability.
Reaction Scheme:
A schematic of the Fischer esterification process.
Detailed Experimental Protocol:
This protocol provides a robust and reproducible method for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Materials:
-
4-Bromo-DL-mandelic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-DL-mandelic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition of acid is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
-
Causality Behind Experimental Choices:
-
Excess Methanol: Using a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent, and its high concentration shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.
-
Acid Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up with Sodium Bicarbonate: The bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and any unreacted 4-bromo-DL-mandelic acid, facilitating their removal from the organic phase.
The Versatility of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in Medicinal Chemistry
The strategic placement of functional groups in Methyl 2-(4-bromophenyl)-2-hydroxyacetate makes it a highly versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The hydroxyl group, the ester, and the aryl bromide can all be selectively manipulated to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting molecules.
Key Reaction Pathways and Applications:
Sources
An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-hydroxyacetate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential
This guide provides a comprehensive technical overview of Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its derivatives, a class of compounds rooted in the versatile mandelic acid scaffold. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge on their chemical synthesis, explores their burgeoning pharmacological applications, and elucidates the structure-activity relationships that govern their biological effects.
Introduction: The Mandelic Acid Scaffold in Drug Discovery
Mandelic acid, an aromatic α-hydroxy acid, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a modifiable aromatic ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, offers a rare combination of chemical reactivity and stereochemical control.[3][4] This has enabled the creation of a vast array of structurally diverse and biologically active molecules.[3][4]
Derivatives of mandelic acid have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[3][4][5] The synthetic accessibility of this scaffold has facilitated its integration across a wide range of applications, from pharmaceuticals and cosmetics to catalysis and polymer science.[3][4]
The introduction of a halogen atom, such as bromine, onto the phenyl ring of the mandelate core is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses specifically on derivatives of Methyl 2-(4-bromophenyl)-2-hydroxyacetate, exploring the impact of this substitution on the synthesis and therapeutic potential of this compound class.
The Core Moiety: Synthesis and Properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
The parent compound, Methyl 2-(4-bromophenyl)-2-hydroxyacetate, serves as a crucial starting point for the development of more complex derivatives. Its synthesis can be approached through several established methods in organic chemistry.
A plausible and efficient synthetic route involves a two-step process starting from 4-bromophenylacetic acid. The first step is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid), to yield methyl 2-(4-bromophenyl)acetate.[6] The second step is the α-hydroxylation of the resulting ester. This can be achieved through various methods, including oxidation with reagents like potassium permanganate or through enzymatic hydroxylation.[7]
Alternatively, one can start from 2-(4-bromophenyl)-2-hydroxyacetic acid and perform an acid-catalyzed esterification with methanol to obtain the target molecule.[8][9]
Synthetic Strategies for Generating Analogs and Derivatives
The chemical versatility of the Methyl 2-(4-bromophenyl)-2-hydroxyacetate core allows for the generation of a diverse library of analogs through modifications at several key positions: the ester group, the hydroxyl group, and the aromatic ring.
-
Ester and Amide Analogs: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of alcohols or amines to generate a library of ester and amide derivatives. These modifications can significantly impact the compound's solubility, cell permeability, and pharmacokinetic profile.
-
Hydroxyl Group Modification: The α-hydroxyl group can be acylated or alkylated to produce ethers and esters. These modifications can influence the molecule's hydrogen bonding capacity and its interaction with biological targets.
-
Aromatic Ring Substitution: While the focus is on the 4-bromo substitution, further modifications to the aromatic ring, such as the introduction of additional substituents or the replacement of the phenyl ring with other aromatic or heteroaromatic systems, can lead to novel compounds with altered electronic properties and biological activities.
Below is a generalized workflow for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its subsequent derivatization.
Caption: General synthetic workflow for Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its derivatives.
Pharmacological Applications
While specific studies on Methyl 2-(4-bromophenyl)-2-hydroxyacetate are limited, the broader class of mandelic acid derivatives exhibits significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents.
Anticancer Activity
Mandelic acid derivatives have been investigated for their potential as anticancer agents.[3][4] Organotin(IV) complexes of mandelic acid have shown potent anticancer activity, in some cases surpassing that of conventional platinum-based drugs.[3] The cytotoxic effects of these compounds are influenced by their lipophilicity and the nature of the ligands, which affect cellular uptake.[3]
Furthermore, mandelic acid peptidomimetic derivatives have been designed as inhibitors of aminopeptidase N (APN), an enzyme overexpressed in tumor cells and involved in angiogenesis.[10] Some of these derivatives have shown inhibitory activity in the micromolar range.[10] Thiazolidinone derivatives linked to a mandelic acid moiety have also demonstrated cytotoxic effects against various human tumor cell lines, including melanoma, leukemia, and non-small cell lung cancer.[11]
The presence of a bromine atom on the aromatic ring can enhance the anticancer activity of certain classes of compounds. For instance, some bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells.[12]
Antimicrobial Activity
Mandelic acid and its derivatives are well-documented for their antimicrobial properties.[5][13][14] They have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans.[13][15][16] The antimicrobial effect is thought to be related to the compounds' ability to disrupt microbial cell membranes.[17]
The lipophilicity of mandelic acid derivatives often correlates with their antimicrobial efficacy, as more lipophilic compounds can better penetrate microbial cell membranes.[14] Esterification of mandelic acid can lead to derivatives with enhanced antimicrobial activity compared to the parent acid.[14][15]
Structure-Activity Relationships (SAR)
The biological activity of Methyl 2-(4-bromophenyl)-2-hydroxyacetate derivatives is governed by the interplay of their structural features. While a comprehensive SAR study on a single, unified series of these specific compounds is not yet available in the literature, we can infer key relationships from studies on related analogs.
| Compound/Derivative Class | Modification | Observed Biological Effect | Reference(s) |
| DL-4-Bromomandelic Acid | 4-Bromo substitution on mandelic acid | Decreased anti-polymerization activity of sickle hemoglobin compared to unsubstituted mandelic acid. | [18] |
| Mandelic Acid Esters | Esterification of the carboxylic acid | Generally increased antimicrobial activity compared to the parent acid, likely due to increased lipophilicity. | [14][15] |
| Pyrazole-mandelic acid hybrids | Electron-withdrawing substituents (e.g., p-Cl, p-F) on the mandelate ring | Substantially improved antiviral activity against Tobacco Mosaic Virus (TMV). | [19] |
| Bromophenol Derivatives | Methylation and acetylation | Some derivatives showed antioxidant and anticancer activities, with the addition of a bromine atom playing a role in the antiproliferative effect. | [12] |
These findings suggest that:
-
The 4-bromo substituent can have a variable impact on biological activity depending on the specific target and assay. While it may decrease activity in some cases, it can be beneficial in others, for example, by enhancing antiproliferative effects.
-
Lipophilicity is a critical factor, particularly for antimicrobial activity, where increased lipophilicity often leads to better cell membrane penetration and higher efficacy.
-
Electronic effects of substituents on the aromatic ring play a significant role, with electron-withdrawing groups showing a positive effect on the antiviral activity of certain mandelate hybrids.
Proposed Mechanism of Action in Cancer
Given the evidence for the anticancer potential of related compounds, a plausible mechanism of action for Methyl 2-(4-bromophenyl)-2-hydroxyacetate derivatives could involve the induction of apoptosis (programmed cell death) in cancer cells. Many chemotherapeutic agents exert their effects by activating apoptotic pathways.
A simplified, hypothetical signaling pathway illustrating how these compounds might induce apoptosis is presented below. This pathway is representative of common apoptotic signaling and is not experimentally confirmed for this specific class of compounds.
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by the compounds.
Experimental Protocols
Representative Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
This protocol is a representative procedure based on established chemical transformations for similar molecules.
Step 1: Esterification of 4-Bromophenylacetic Acid
-
To a solution of 4-bromophenylacetic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(4-bromophenyl)acetate.
Step 2: α-Hydroxylation of Methyl 2-(4-bromophenyl)acetate
This step can be performed using various oxidation methods. A general approach is outlined below.
-
Dissolve methyl 2-(4-bromophenyl)acetate (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add an oxidizing agent, such as potassium permanganate, portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a suitable reagent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][20][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[1][18] Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][21]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives
The Methyl 2-(4-bromophenyl)-2-hydroxyacetate scaffold holds considerable promise for the development of novel therapeutic agents. Future research in this area should focus on several key aspects:
-
Synthesis of Diverse Libraries: A systematic synthesis of a broad range of derivatives with modifications at the ester, hydroxyl, and aromatic functionalities is needed to build a comprehensive understanding of the structure-activity relationships.
-
Broad Biological Screening: These compound libraries should be screened against a wide panel of cancer cell lines and microbial strains to identify potent and selective lead compounds.
-
Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies should be undertaken to identify their specific molecular targets and signaling pathways.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Lead compounds should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.
By leveraging the synthetic tractability and the demonstrated biological potential of the mandelic acid framework, the exploration of Methyl 2-(4-bromophenyl)-2-hydroxyacetate derivatives offers a promising avenue for the discovery of new drugs to address unmet medical needs in oncology and infectious diseases.
References
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
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Dong, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]
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MTT Cell Assay Protocol. (1994). Checkpoint lab/protocols/MTT. [Link]
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Kumar, A., et al. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry. [Link]
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Prydderch, H., et al. (2017). Mandelic acid derived bromide ILs (1–10). ResearchGate. [Link]
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Kumar, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]
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Kumar, A., et al. (2026, January 13). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. [Link]
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Vaudano, E., et al. (2020, August 18). The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts. mBio, 11(4), e01389-20. [Link]
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Kumar, A., et al. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]
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Evaluation of the use of mandelate derivatives to determine the enantiomeric purity and the absolute configuration of secondary. Semantic Scholar. [Link]
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Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2022). ResearchGate. [Link]
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Synthesis and Molecular Simulation Studies of Mandelic Acid Peptidomimetic Derivatives as Aminopeptidase N Inhibitors. (2019). PubMed. [Link]
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MICROBIOLOGICAL EVALUATION AND PRESERVATIVE EFFICIENCY OF NEW MANDELIC ACID DERIVATIVES IN OINTMENTS. (2015). UMF Iasi. [Link]
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Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. (2023, February 4). MDPI. [Link]
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Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2022). PubMed. [Link]
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The preservative action evaluation of some mandelic acid esters in ointments. (2015). ResearchGate. [Link]
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Synthesis and potential antitumor activities of mandelic acid linked 2-aryl-1,3-thiazolidin-4-ones. (2025, June 28). DergiPark. [Link]
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Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. (2017). PMC. [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12).
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ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. (1998). Organic Syntheses Procedure. [Link]
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Methodological & Application
Application Note: Divergent Nucleophilic Functionalization of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Introduction & Mechanistic Rationale
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0) is a highly versatile building block in medicinal chemistry and drug development. The scaffold presents three orthogonal reactive handles: an aryl bromide (primed for cross-coupling), an alpha-hydroxyl group, and a methyl ester. When designing synthetic routes involving nucleophiles, reactivity is primarily directed toward two distinct electrophilic centers:
-
The Ester Carbonyl (Hard Electrophile): The methyl ester undergoes nucleophilic acyl substitution. However, direct amidation with amines is often sluggish due to the adjacent hydroxyl group, which can engage in hydrogen bonding and increase steric bulk. Furthermore, applying harsh basic conditions (e.g., NaOMe) to drive the reaction risks deprotonating the alpha-proton—rendered highly acidic by the electron-withdrawing
-bromophenyl and ester groups—leading to racemization of the stereocenter. -
The Alpha-Carbon (sp³ Electrophile): The native hydroxyl group is a poor leaving group and must be activated before nucleophilic aliphatic substitution (
) can occur. Once converted to a mesylate or tosylate, the alpha-carbon becomes highly susceptible to displacement by nucleophiles (e.g., azides, amines). Interestingly, attempting activation with Tosyl Chloride (TsCl) can sometimes lead directly to the alpha-chloro derivative, as the chloride counterion rapidly displaces the highly activated intermediate in situ[1].
Understanding these causal relationships is critical for designing self-validating, high-yielding protocols that maintain stereochemical integrity.
Experimental Protocols
Protocol A: Direct Catalytic Amidation (Nucleophilic Acyl Substitution)
Objective: Conversion of the methyl ester to a secondary amide using a primary amine nucleophile without relying on harsh basic conditions.
Causality & Insights: To avoid the racemization associated with strong bases, utilizing a transition-metal catalyst (such as a Cobalt(II) complex) or a mild Lewis acid facilitates the nucleophilic attack of the amine on the carbonyl carbon by coordinating to the ester oxygen, thereby increasing its electrophilicity[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 mmol, 245 mg) and the primary amine nucleophile (e.g., benzylamine, 1.2 mmol).
-
Catalyst Addition: Add the amidation catalyst (e.g., 0.6–5 mol% of a compatible Cobalt complex) and sodium tert-butoxide (15 mol% as a mild additive). Suspend the mixture in anhydrous toluene (2.0 mL).
-
Reaction: Heat the mixture to 100–120 °C for 14–24 hours. Monitor the consumption of the starting ester via TLC (Hexanes/EtOAc 7:3, visualized by UV and KMnO4).
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with 1 M HCl (10 mL) to selectively protonate and remove unreacted amine. Follow with a saturated NaHCO3 wash (10 mL) and a brine wash (10 mL) to neutralize the organic layer.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the corresponding amide derivative.
Protocol B: Alpha-Hydroxyl Activation and Displacement
Objective: Substitution of the alpha-hydroxyl group with an azide nucleophile to generate an unnatural alpha-amino acid precursor.
Causality & Insights: Activation via methanesulfonyl chloride (MsCl) is preferred over TsCl to minimize the competitive formation of the alpha-chloro byproduct[1]. The subsequent displacement with sodium azide in a polar aprotic solvent (DMF) proceeds with clean inversion of stereochemistry.
Step-by-Step Methodology:
-
Mesylation (Activation):
-
Dissolve Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 mmol, 245 mg) in anhydrous dichloromethane (DCM, 5 mL) and cool to 0 °C under an argon atmosphere.
-
Add triethylamine (1.5 mmol, 210 µL), followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol, 93 µL).
-
Stir at 0 °C for 1 hour. Quench with ice water, extract with DCM, wash with brine, dry (Na2SO4), and concentrate under a gentle vacuum to afford the crude mesylate.
-
Critical Insight: Use this intermediate immediately. Alpha-aryl mesylates are highly activated and prone to solvolysis or carbocation formation if left neat or in protic environments[3].
-
-
Nucleophilic Substitution (Azidation):
-
Dissolve the freshly prepared crude mesylate in anhydrous DMF (4 mL).
-
Add sodium azide (NaN3, 2.0 mmol, 130 mg) in one single portion.
-
Stir the suspension at room temperature for 4–6 hours. Do not heat the reaction, as elevated temperatures will promote competitive elimination or racemization.
-
Dilute the mixture with diethyl ether (20 mL) and wash thoroughly with distilled water (3 × 10 mL) to completely partition the DMF and excess inorganic salts into the aqueous phase.
-
Dry the organic phase over MgSO4, concentrate, and purify via a short-pad silica gel column to yield Methyl 2-azido-2-(4-bromophenyl)acetate.
-
Quantitative Data Summary
The following table summarizes the expected reaction metrics and stereochemical outcomes for the nucleophilic functionalization of the mandelate scaffold based on established literature parameters.
| Reaction Type | Nucleophile | Reagents / Conditions | Intermediate | Typical Yield | Stereochemical Outcome |
| Amidation | Benzylamine | Toluene, Co-Catalyst, 120 °C, 24h | None | 70 - 85% | Retention (if chiral) |
| Amidation | Morpholine | Toluene, Co-Catalyst, 120 °C, 24h | None | 55 - 75% | Retention (if chiral) |
| Sodium Azide | MsCl/Et3N (0°C); then NaN3 in DMF (RT) | 80 - 90% | Inversion | ||
| Chloride (in situ) | TsCl, Et3N, DMAP, DCM, 15 °C | 50 - 60% | Inversion / Racemization |
Reaction Logic Visualization
The divergent pathways for nucleophilic attack on the scaffold are mapped below.
Reaction pathways for nucleophilic functionalization of the target scaffold.
References
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Molecules (National Institutes of Health - PMC) URL:[Link]
-
Cobalt-Catalyzed Amide Bond Formation from Esters and Amines The Journal of Organic Chemistry (American Chemical Society) URL:[Link]
-
Carbocation-Forming Reactions in Dimethyl Sulfoxide The Journal of Organic Chemistry (American Chemical Society) URL:[Link]
Sources
"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" for the synthesis of pharmaceutical intermediates
Application Note: Methyl 2-(4-bromophenyl)-2-hydroxyacetate in the Synthesis of Advanced Pharmaceutical Intermediates
Executive Summary
As a Senior Application Scientist navigating late-stage functionalization, I frequently rely on bifunctional building blocks that offer orthogonal reactivity. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0)[1], also known as methyl 4-bromomandelate, is a masterclass in such molecular design. Featuring both an aryl bromide and an
This technical guide provides field-validated protocols and mechanistic rationales for exploiting both reactive sites without compromising the integrity of the molecule.
Physicochemical Profiling & Structural Rationale
Before executing synthetic workflows, it is critical to understand the physicochemical boundaries of the intermediate[3]. The methyl ester acts as a built-in protecting group that prevents the
Table 1: Physicochemical Properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
| Property | Value / Description | Strategic Relevance |
| CAS Number | 127709-20-0 | Verification of raw material identity[1]. |
| Molecular Formula | C9H9BrO3 | - |
| Molecular Weight | 245.07 g/mol | Essential for precise stoichiometric calculations[3]. |
| Aryl Bromide Moiety | Electrophilic aromatic site | Primed for Pd-catalyzed oxidative addition (Suzuki/Heck)[4]. |
| Chiral center / Nucleophile | Allows stereospecific inversion via S_N2 displacement. |
Mechanistic Pathway Visualization
The true value of this intermediate lies in its orthogonal reactivity. The diagram below illustrates the two primary synthetic pathways: extending the aromatic core (Pathway A) and functionalizing the
Bifunctional reactivity pathways of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in API synthesis.
Core Synthetic Workflows & Reaction Optimization
Pathway A: Aryl Bromide Activation (Suzuki-Miyaura Cross-Coupling)
Causality: The electron-withdrawing nature of the para-substituted
Table 2: Suzuki-Miyaura Optimization Data
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 10% Pd/C (2 mol%) | Na2CO3 (aq) | IPA / H2O | 65 | >90% | Excellent for aqueous media; prevents ester hydrolysis[4]. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | Toluene / H2O | 80 | 85% | High turnover for sterically hindered boronic acids. |
| Pd(PPh3)4 (5 mol%) | Cs2CO3 | DMF | 100 | <50% | Significant ester hydrolysis and debromination observed. |
Pathway B: -Hydroxyl Activation (Mesylation & Displacement)
Causality: Direct displacement of the secondary hydroxyl group is impossible due to the hydroxide ion being a poor leaving group. By converting it to a methanesulfonate (mesylate) at 0 °C, we create an excellent leaving group while suppressing E2 elimination side-reactions. The highly acidic
Detailed Experimental Protocols
Protocol 1: Pd/C Catalyzed Suzuki-Miyaura Coupling
Synthesis of Methyl 2-(4'-aryl-[1,1'-biphenyl]-4-yl)-2-hydroxyacetate
-
Preparation: Charge a flame-dried Schlenk flask with Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) and the desired Arylboronic acid (1.2 eq).
-
Catalyst Addition: Add 10% Pd/C (0.02 eq Pd). Expert Insight: Weigh the Pd/C carefully to avoid static discharge, which can ignite solvent vapors.
-
Solvent System: Add a degassed mixture of Isopropanol (IPA) and Water (3:1 v/v) to achieve a 0.2 M concentration.
-
Base Addition: Add solid Na2CO3 (2.5 eq).
-
Reaction: Heat the biphasic mixture to 65 °C under a nitrogen atmosphere for 4-6 hours.
-
Self-Validation Check: To confirm successful transmetalation and reductive elimination, monitor the reaction via LC-MS. The starting material peak at m/z 245 (M+H) should disappear. If a debrominated byproduct (m/z 167) is observed at >5%, it indicates premature reductive elimination; in subsequent runs, rigorously degas the solvent to prevent oxygen-induced protodehalogenation.
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol 2: -Hydroxyl Mesylation and Amination
Synthesis of
-
Activation: Dissolve Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M).
-
Base Addition: Add Triethylamine (1.5 eq) and cool the flask to exactly 0 °C using an ice-water bath.
-
Mesylation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 45 minutes.
-
Self-Validation Check: The mesylate intermediate is thermally sensitive and prone to hydrolysis. Do not attempt silica gel chromatography. Instead, validate the conversion by taking a 50 µL aliquot, evaporating the DCM, and running a crude ^1H NMR in CDCl3. The diagnostic shift of the
-proton from ~5.1 ppm (alcohol) to ~5.9 ppm (mesylate), along with a sharp singlet at ~3.0 ppm (S-CH3), confirms complete activation. -
Displacement: Immediately transfer the crude mesylate to a solution containing the desired primary/secondary amine (3.0 eq) in Acetonitrile at room temperature. Stir for 12 hours to achieve complete S_N2 inversion.
References
-
Title: Preparation of enantiopure 4-arylmandelic acids via a Pd/C catalysed Suzuki coupling of enantiopure 4-bromomandelic acid Source: Tetrahedron Letters (via Researcher.Life / ScienceDirect) URL: [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Abstract
Optically active α-hydroxy esters are a critically important class of molecules, serving as versatile chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals.[1][2] Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a substituted mandelate ester, is a key intermediate whose stereochemistry is crucial for the biological activity of target compounds. This guide provides an in-depth exploration of a robust and widely adopted method for its enantioselective synthesis: the asymmetric reduction of the corresponding prochiral α-ketoester, Methyl 2-(4-bromophenyl)-2-oxoacetate. We will focus on the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable and predictable borane-mediated transformation catalyzed by a chiral oxazaborolidine.[3][4] This document details the underlying catalytic mechanism, provides a comprehensive, step-by-step experimental protocol, and outlines the analytical procedures required to validate the synthesis and determine enantiomeric purity.
Introduction: The Significance of Chiral α-Hydroxy Esters
The asymmetric synthesis of α-hydroxy esters has been a major focus of chemical research due to their prevalence as structural motifs in numerous bioactive compounds.[5] The precise spatial arrangement of the hydroxyl and ester functionalities at the stereogenic center is often a key determinant of a molecule's interaction with biological targets. The synthesis of a single enantiomer is therefore not merely an academic challenge but a practical necessity in modern drug development to maximize therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer.
The primary and most convergent strategy for accessing these molecules is the enantioselective reduction of prochiral α-ketoesters. This transformation can be achieved through several catalytic systems, including transition-metal-catalyzed hydrogenation and organocatalysis.[6][7] However, the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its operational simplicity, high levels of enantioselectivity for a broad range of substrates, and the commercial availability of the required catalysts.[8][9]
The Catalytic System: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a chemical reaction in which a prochiral ketone is enantioselectively reduced to the corresponding chiral alcohol.[3] The process utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[8]
The Catalytic Cycle and Mechanism of Enantioselection
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism, originally proposed by E.J. Corey and coworkers, involves several key steps that create a highly organized chiral environment for the hydride transfer.[3][10]
-
Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst (I) coordinates to the Lewis acidic borane (BH₃). This coordination activates the borane as a more potent hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[10]
-
Substrate Coordination: The prochiral ketone (in our case, Methyl 2-(4-bromophenyl)-2-oxoacetate) coordinates to the now highly Lewis-acidic endocyclic boron atom of the activated catalyst-borane complex (II). The ketone orients itself to minimize steric hindrance, preferentially binding via the electron lone pair on the carbonyl oxygen that is sterically more accessible (i.e., closer to the smaller substituent, which is the ester group in this case, versus the larger 4-bromophenyl group).[3]
-
Face-Selective Hydride Transfer: This specific coordination geometry pre-organizes the complex for an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon. This occurs through a rigid, six-membered, chair-like transition state (III).[8] This directed transfer ensures the hydride attacks a specific enantiotopic face of the ketone.
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane (IV) is released. The oxazaborolidine catalyst is then free to coordinate with another molecule of borane, thus re-entering the catalytic cycle. A final aqueous workup hydrolyzes the alkoxyborane to yield the desired chiral alcohol (V).[10]
Caption: Mechanism of the CBS Reduction.
Experimental Protocols
Safety Precaution: This procedure involves the use of borane-THF, which is flammable and reacts with water. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol: Asymmetric Reduction of Methyl 2-(4-bromophenyl)-2-oxoacetate
This protocol describes the synthesis of (R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate using the (R)-CBS catalyst. For the (S)-enantiomer, the (S)-CBS catalyst should be used.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl 2-(4-bromophenyl)-2-oxoacetate | 30250-32-1 | 243.05 | 2.43 g | 10.0 | Substrate |
| (R)-Methyl-CBS catalyst solution | 112022-81-8 | 277.18 | 10 mL (1.0 M in Toluene) | 10.0 | 1 equivalent (can be catalytic, e.g., 0.1 eq) |
| Borane-tetrahydrofuran complex (BH₃·THF) | 14044-65-6 | 85.94 | 12 mL (1.0 M in THF) | 12.0 | Reducing agent (1.2 equivalents) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Reaction Solvent |
| Methanol (MeOH) | 67-56-1 | 32.04 | 15 mL | - | Quenching agent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL | - | Workup |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 30 mL | - | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the (R)-Methyl-CBS catalyst solution (10 mL, 1.0 M in Toluene).
-
Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen or argon.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Borane: Slowly add the borane-THF solution (12 mL, 1.0 M in THF) to the catalyst solution via syringe over 10 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The presence of water can significantly impact enantiomeric excess, so anhydrous conditions are crucial.[10]
-
Substrate Addition: Dissolve Methyl 2-(4-bromophenyl)-2-oxoacetate (2.43 g, 10.0 mmol) in 40 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (15 mL) at 0 °C to destroy any excess borane. (Caution: Hydrogen gas evolution).
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(4-bromophenyl)-2-hydroxyacetate as a white solid or pale oil.
Caption: Experimental Workflow for CBS Reduction.
Analysis of Enantiomeric Excess (ee)
The determination of enantiomeric excess is essential to quantify the success of the asymmetric synthesis.[11] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.[12]
Principle of Chiral HPLC
Chiral HPLC separates enantiomers by creating a transient diastereomeric interaction between the chiral analyte and the chiral stationary phase. These temporary complexes have different energies and stabilities, leading to different retention times for each enantiomer on the column, allowing for their separation and quantification.[11]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (or a compatible solvent like isopropanol) at a concentration of approximately 1 mg/mL. Prepare a racemic standard (if available, or by reduction with NaBH₄) in the same manner for comparison and peak identification.
-
HPLC System and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based CSP is often effective (e.g., Chiralcel OD-H or Chiralpak AD-H). Method development may be required to find the optimal column and conditions.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the bromophenyl group).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Run the racemic standard to determine the retention times for both the (R) and (S) enantiomers.
-
Run the synthesized sample.
-
Integrate the peak areas for the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[11]
-
Expected Results for CBS Reduction
| Substrate | Catalyst | Yield (%) | ee (%) | Reference Notes |
| Various aromatic α-ketoesters | (R)- or (S)-CBS | >90 | >95 | CBS reductions are known for high yields and enantioselectivities for this class of substrates.[8] |
| Methyl 2-(4-bromophenyl)-2-oxoacetate | (R)-CBS | Est. 85-95 | >98 (R) | Expected outcome based on literature precedents. |
Conclusion
The Corey-Bakshi-Shibata reduction provides a highly effective, predictable, and scalable method for the asymmetric synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate from its corresponding α-ketoester. The well-understood mechanism allows for rational selection of the catalyst enantiomer to produce the desired product stereoisomer. By following the detailed protocols for synthesis and chiral analysis outlined in this guide, researchers and drug development professionals can reliably produce this valuable chiral building block in high yield and excellent enantiomeric purity, facilitating the advancement of complex molecule synthesis.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal, 31(4). [Link]
-
ResearchGate. (2025). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. Retrieved from [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Advances in Organocatalytic Asymmetric Synthesis. (2025). Mechanistic insights, applications, and sustainable perspectives. Retrieved from [Link]
Sources
- 1. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
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- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uma.es [uma.es]
Application Note: Chiral Resolution of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Introduction
Chirality is a fundamental property in pharmaceutical sciences, where the enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles. Enantiomerically pure α-hydroxy acids and their esters are critical chiral building blocks for the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a substituted mandelate ester, is a valuable intermediate whose stereochemistry is crucial for the efficacy of downstream products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic Methyl 2-(4-bromophenyl)-2-hydroxyacetate. We present field-proven protocols for enzymatic kinetic resolution and classical diastereomeric crystallization, alongside detailed analytical methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the validation of enantiomeric purity. The methodologies are explained with an emphasis on the underlying scientific principles to empower users to adapt and troubleshoot these protocols effectively.
Part 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification
Enzymatic kinetic resolution is a powerful and green chemistry-aligned technique that leverages the high stereoselectivity of enzymes, most commonly lipases.[2] In this process, the lipase preferentially catalyzes the acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. This results in two chemically distinct products—an ester and an alcohol—that can be readily separated.
Principle of the Method: The kinetic resolution of racemic Methyl 2-(4-bromophenyl)-2-hydroxyacetate is achieved through an enantioselective transesterification reaction catalyzed by a lipase. The enzyme selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to the hydroxyl group of one enantiomer at a much higher rate than the other. The reaction is allowed to proceed to approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the acylated product and the remaining unreacted starting material.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Detailed Protocol: Enzymatic Resolution
Materials:
-
Racemic Methyl 2-(4-bromophenyl)-2-hydroxyacetate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase)
-
Vinyl Acetate (Acyl Donor)
-
Anhydrous n-Heptane or Diisopropyl Ether (Solvent)
-
Celite™
-
Standard reagents for column chromatography (silica gel, ethyl acetate, hexane)
Procedure:
-
To a dry flask, add racemic Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq).
-
Add anhydrous n-heptane to achieve a substrate concentration of approximately 0.1 M.
-
Scientist's Note: Lipase activity and enantioselectivity are highly dependent on the solvent. Non-polar solvents like heptane or diisopropyl ether are often optimal as they do not strip the essential water layer from the enzyme surface.[3]
-
-
Add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).
-
Add vinyl acetate (1.5-2.0 eq).
-
Rationale: Vinyl acetate is an irreversible acyl donor. The enol produced as a byproduct tautomerizes to acetaldehyde, which prevents the reverse reaction and drives the equilibrium towards the products.
-
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by TLC or HPLC until ~50% conversion is reached.
-
Once at the target conversion, cool the reaction mixture and remove the immobilized lipase by vacuum filtration, washing the enzyme with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography.
Expected Results & Data
| Parameter | (R)-Enantiomer (Unreacted) | (S)-Enantiomer (Acylated) |
| Form | Alcohol | Acetate |
| Typical Yield | 40-48% | 45-50% |
| Enantiomeric Excess (ee) | >98% | >98% |
| Conversion | ~50% | ~50% |
Part 2: Analytical Methods for Enantiomeric Purity
Accurate determination of enantiomeric excess is paramount to validating any chiral resolution. Chiral chromatography, particularly HPLC and SFC, are the industry-standard techniques for this analysis.[4]
Workflow for Analytical Validation
Caption: Analytical workflow for determining enantiomeric excess.
Protocol 2.1: Chiral HPLC Method
Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of enantiomers, including mandelate derivatives.[5]
-
Instrument: Standard HPLC system with UV detector.
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) = 90 / 10 (v/v).
-
Scientist's Note: The ratio of alkane to alcohol is the most critical parameter for adjusting retention and resolution. A lower percentage of alcohol generally increases retention and can improve resolution to a point.[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the racemic starting material (~0.5 mg/mL) to determine the retention times (t_R) of both enantiomers.
-
Prepare solutions of the resolved fractions (the unreacted alcohol and the hydrolyzed acylated product) at a similar concentration.
-
Inject the racemic standard, followed by the resolved samples.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers from the resolved sample chromatogram: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Protocol 2.2: Chiral SFC Method (Alternative)
Supercritical Fluid Chromatography (SFC) offers a high-throughput, environmentally friendly alternative to HPLC, often providing faster separations with less solvent consumption.[4]
-
Instrument: Analytical SFC system.
-
Column: Chiralpak IA, 5 µm, 4.6 x 150 mm (or equivalent immobilized polysaccharide CSP).[7]
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B).
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.[8]
-
Detection: UV at 220 nm.
Part 3: Classical Resolution via Diastereomeric Crystallization
This classical method involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[9] For the target methyl ester, this requires a preliminary hydrolysis to the carboxylic acid.
Principle of the Method: The racemic 4-bromomandelic acid is reacted with an enantiomerically pure chiral base (resolving agent) to form a mixture of two diastereomeric salts. Due to differences in their crystal lattice energies, one salt will be less soluble in a given solvent and will preferentially crystallize. The isolated salt is then acidified to liberate the enantiomerically enriched acid.
Workflow for Classical Diastereomeric Resolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
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- 9. chem.libretexts.org [chem.libretexts.org]
"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" in fragment-based drug discovery
Application Note: Methyl 2-(4-bromophenyl)-2-hydroxyacetate as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)
Part 1: Executive Summary & Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate) represents a "privileged scaffold."[1][2] Unlike aliphatic fragments that often lack specific interaction points, this molecule offers a trifecta of features essential for high-efficiency hit-to-lead optimization:
-
The Aryl Bromide Handle: A pre-installed "growth vector" at the para-position, ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access deep hydrophobic pockets.[1]
-
The
-Hydroxy Ester Core: The glycolic moiety serves as a mimetic for transition states in hydrolytic enzymes and provides critical hydrogen-bond donor/acceptor pairs for anchoring the fragment to the protein surface. -
Chirality: The central carbon is stereogenic.[1][2] Enantiomeric resolution allows for the exploration of specific spatial arrangements, a critical step in improving ligand efficiency (LE).
This guide outlines the standardized protocols for screening this fragment against biological targets and elaborating it into a lead compound.
Part 2: Fragment Profile & Physicochemical Properties
Before initiating screening, the fragment's "drug-likeness" within the context of FBDD (Rule of Three) must be verified to ensure solubility and appropriate chemical space coverage.
Table 1: Physicochemical Profile of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
| Property | Value | FBDD Suitability | Notes |
| Molecular Weight (MW) | 245.07 Da | High (<300 Da) | Ideal for "Fragment Growing" strategies; allows addition of ~250 Da without violating Lipinski rules.[1][2] |
| cLogP | ~1.8 - 2.1 | High (<3) | Sufficiently lipophilic for binding hydrophobic pockets but soluble enough for NMR screening (mM range).[1][2] |
| H-Bond Donors (HBD) | 1 (-OH) | High (<3) | The |
| H-Bond Acceptors (HBA) | 3 (C=O, -O-, -OH) | High (<3) | Ester carbonyl often interacts with backbone amides.[1][2] |
| Rotatable Bonds | 3 | High (<3) | Low entropic penalty upon binding.[1][2] |
| Solubility (DMSO) | >100 mM | High | Essential for preparing stock solutions for STD-NMR and SPR.[1][2] |
Part 3: Strategic Workflow (Visualization)
The following diagram illustrates the decision matrix for utilizing this fragment, moving from initial library screening to chemical elaboration.
Caption: Figure 1. FBDD workflow for Methyl 2-(4-bromophenyl)-2-hydroxyacetate, detailing the transition from biophysical screening to divergent synthetic pathways.
Part 4: Protocol A - Target Validation via STD-NMR
Objective: To confirm the binding of the fragment to the target protein and map the interaction epitope using Saturation Transfer Difference (STD) NMR. This method is preferred for this fragment due to its ability to detect low-affinity interactions (
Materials:
-
Ligand: Methyl 2-(4-bromophenyl)-2-hydroxyacetate (100 mM stock in
-DMSO).[1][2] -
Protein: Target protein (>95% purity), buffer exchanged into NMR buffer.
-
NMR Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10%
. Note: Avoid buffers with high proton density like Tris or HEPES if possible, or use deuterated versions.
Experimental Steps:
-
Sample Preparation:
-
Prepare the Reference Sample : 500
M Ligand in NMR buffer (no protein).[2] -
Prepare the Experimental Sample : 500
M Ligand + 5 M Protein (100:1 Ligand-to-Protein ratio).[1][2] -
Expert Insight: A high L:P ratio is crucial for STD-NMR to ensure sufficient saturation transfer and signal-to-noise ratio.[1][2]
-
-
Data Acquisition (Pulse Sequence):
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).[2]
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with no ligand signals) to saturate protein methyls or amides.[1][2]
-
Off-Resonance Irradiation: Set to 40 ppm (control).
-
Scans: 512 to 1024 scans are typically required for fragments.[1][2]
-
-
Data Analysis & Epitope Mapping:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]
-
Validation: Signals appearing in the difference spectrum indicate binding.[3]
-
Epitope Mapping: Calculate the STD Amplification Factor (
) for the aromatic protons vs. the methyl ester protons. -
Interpretation: If the aromatic protons show higher % STD effect than the methyl ester, the phenyl ring is buried deeper in the binding pocket. This dictates that the "Growth Vector" should extend from the phenyl ring (the bromine position).
-
Part 5: Protocol B - Fragment Growing via Suzuki-Miyaura Coupling
Objective: To elaborate the fragment at the 4-position (bromine) using a Suzuki-Miyaura cross-coupling reaction.
Challenge: The molecule contains a methyl ester, which is susceptible to hydrolysis under standard aqueous basic conditions (e.g.,
Reagents:
-
Substrate: Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq).
-
Boronic Acid:
(1.2 eq) (Selected based on pocket modeling).[1][2] -
Catalyst:
(5 mol%) or / S-Phos.[1][2] -
Base: Potassium Phosphate Tribasic (
), 2.0 eq.[1][2]
Step-by-Step Protocol:
-
Setup:
-
Solvent & Catalyst Addition:
-
Add degassed 1,4-Dioxane/Water (9:1) to achieve a concentration of 0.1 M.[2]
-
Add the Pd catalyst (5 mol%) quickly under a stream of
.[2] -
Expert Insight:
is less nucleophilic than hydroxide or carbonate bases, significantly reducing the rate of ester hydrolysis while still activating the boronic acid.
-
-
Reaction:
-
Workup:
Part 6: References
-
Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1][2] Link[1][2]
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[5][6][7] Nature Chemistry.[1][2] Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1][2]
-
Meyer, B., & Peters, T. (2003). "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition. Link[1][2]
-
Warr, W. A. (2009).[1][2] "Fragment-Based Drug Discovery: A Bibliography." Journal of Computer-Aided Molecular Design. Link
Sources
- 1. Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 21702676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Methyl 4-bromophenylacetate | 41841-16-1 [chemicalbook.com]
- 5. Practical Fragments: Fragment growing in three dimensions made easy [practicalfragments.blogspot.com]
- 6. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" for creating novel scaffolds
Application Note: Methyl 2-(4-bromophenyl)-2-hydroxyacetate as a Versatile Building Block for Novel Medicinal Scaffolds
Executive Summary & Chemical Rationale
Mandelic acid and its derivatives are privileged scaffolds in medicinal chemistry, extensively utilized in the synthesis of anti-inflammatory agents, enzyme inhibitors, and antithrombotics[1]. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS 127709-20-0) represents a highly functionalized, versatile building block for advanced drug discovery[2]. As an aromatic alpha-hydroxy acid (AHA) derivative, it possesses a unique substitution pattern that provides three orthogonal vectors for late-stage diversification[3].
The strategic value of this compound lies in its modifiable stereogenic center and distinct functional groups, which enable the rational design of structurally diverse molecules capable of complex biological interactions[1]. Because mandelic acid is a common scaffold for the synthesis of a wide range of chiral drugs, preserving or specifically inverting its stereocenter is highly valuable[4]. Specifically, derivatizing this compound allows for the development of targeted peptidomimetics, such as Aminopeptidase N (APN) inhibitors, which are critical in anti-cancer research[5].
Divergent Scaffold Generation Strategy
To maximize the utility of Methyl 2-(4-bromophenyl)-2-hydroxyacetate, researchers can exploit its orthogonal reactivity. The aryl bromide is primed for transition-metal-catalyzed cross-coupling, the alpha-hydroxyl group can undergo stereospecific substitution, and the methyl ester is susceptible to amidation or hydrolysis.
Divergent scaffold generation from Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Causality & Design: The Suzuki-Miyaura reaction is highly tolerant of unprotected alcohols and esters, making it an ideal choice for this scaffold[6]. The C–Br bond undergoes rapid oxidative addition with Pd(0) catalysts. By utilizing a mild base (e.g., K2CO3) and an optimized solvent system, the aryl bromide can be coupled with various arylboronic acids to yield biphenyl scaffolds without hydrolyzing the methyl ester or requiring protection of the alpha-OH group[7].
Step-by-step workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, dissolve Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, permanently halting the catalytic cycle.
-
Catalyst & Base Addition: Add K2CO3 (2.0 equiv) and Pd(dppf)Cl2 (0.05 equiv). Causality: K2CO3 activates the boronic acid by forming an electron-rich boronate complex, which is essential to drive the transmetalation step with the palladium center[7].
-
Reaction: Heat the mixture to 80°C under Argon for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting material (Rf ≈ 0.4) will be consumed, replaced by a new UV-active spot (Rf ≈ 0.30 - 0.35, depending on the boronic acid). Post-purification, ^1^H-NMR provides definitive validation: the distinct doublet of the 4-bromoaryl protons will shift, and new aromatic protons from the boronic acid partner will integrate proportionally. The orthogonal survival of the alpha-OH is validated by the persistence of a broad singlet at ~3.5 ppm (OH) and a sharp singlet at ~3.7 ppm (methyl ester).
Protocol 2: Stereospecific Alpha-Hydroxyl Azidation (Mitsunobu Reaction)
Causality & Design: To create unnatural alpha-amino acid scaffolds—vital for peptidomimetic drugs like APN inhibitors[5]—the alpha-hydroxyl group must be converted to an amine. The Mitsunobu reaction using diphenylphosphoryl azide (DPPA) is ideal because it proceeds with complete Walden inversion via an SN2 mechanism. This is critical when starting from an enantiopure (R) or (S) mandelic acid derivative to ensure the stereochemical integrity of the final drug scaffold is maintained[1][4].
Step-by-Step Methodology:
-
Preparation: Dissolve the scaffold (1.0 equiv) and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF under Argon. Cool the mixture to 0°C in an ice bath.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise. Causality: PPh3 attacks DIAD to form a betaine intermediate, which deprotonates the alpha-OH, turning the hydroxyl oxygen into a superior leaving group (triphenylphosphine oxide).
-
Nucleophilic Attack: Add DPPA (1.2 equiv) dropwise. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Workup: Concentrate the mixture directly under reduced pressure without aqueous workup to avoid hydrolyzing the delicate intermediates.
-
Purification: Purify via silica gel chromatography to isolate the alpha-azido ester.
Self-Validating System: The success of this protocol is immediately validated by FT-IR spectroscopy. The broad O-H stretch (~3400 cm⁻¹) of the starting material will completely disappear. It will be replaced by a sharp, highly intense asymmetric stretching band at ~2100 cm⁻¹, definitively confirming the incorporation of the azide group.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and functional group tolerances for the divergent modifications of the Methyl 2-(4-bromophenyl)-2-hydroxyacetate scaffold.
| Scaffold Pathway | Reagents / Catalyst | Target Functional Group | Expected Yield | Causality / Advantage |
| Suzuki-Miyaura | Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 | Biphenyl alpha-hydroxy ester | 82 - 95% | Direct extension of the aryl core; highly tolerant of the unprotected OH and ester groups[6]. |
| Mitsunobu Azidation | DPPA, PPh3, DIAD | Alpha-azido ester (Amino precursor) | 75 - 88% | Ensures complete stereochemical inversion (SN2); critical for chiral peptidomimetic synthesis[5]. |
| Ester Aminolysis | Primary/Secondary Amines, Heat | Mandelamide derivative | 70 - 90% | Rapid generation of amide libraries; requires no coupling reagents due to the activated ester. |
References
- Source: National Institutes of Health (PMC)
- Mandelic acid – Knowledge and References Source: Taylor & Francis URL
- Methyl 2-(4-bromophenyl)
- Mandelic acid Source: Wikipedia URL
- Synthesis and Molecular Simulation Studies of Mandelic Acid Peptidomimetic Derivatives as Aminopeptidase N Inhibitors Source: Bentham Science Publishers URL
- Source: Royal Society of Chemistry (RSC)
- Derived Supports for Palladium Nanoparticles as Catalysts for Carbon-Carbon Bonds Formation Source: Universidad de Alicante URL
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-(4-bromophenyl)-2-hydroxyacetate | CymitQuimica [cymitquimica.com]
- 3. Mandelic acid - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rua.ua.es [rua.ua.es]
Application Note: Scale-Up Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Abstract & Strategic Overview
Methyl 2-(4-bromophenyl)-2-hydroxyacetate is a critical chiral building block utilized in the synthesis of pharmaceutical intermediates, particularly for antithrombotic agents and beta-agonists. While laboratory-scale synthesis often relies on convenient reagents like diazomethane or trimethylsilyldiazomethane, these are strictly prohibited in kilo-scale manufacturing due to explosion hazards and toxicity.
This guide details a robust, scalable Fisher Esterification protocol. Unlike the Pinner reaction (via cyanohydrin), this route avoids the handling of bulk cyanide salts and gaseous HCl, prioritizing operational safety and atom economy. The critical challenge in scaling this reaction is not the conversion, but the suppression of the acid-catalyzed dimerization (lactide formation) and ensuring efficient water removal to drive the equilibrium.
Retrosynthetic Analysis & Route Selection
The synthesis is approached via the direct esterification of 4-bromomandelic acid. This route is selected for its high throughput potential and the commercial availability of the acid precursor.
Reaction Scheme
Figure 1: Acid-catalyzed Fisher esterification of 4-bromomandelic acid.
Detailed Experimental Protocol (Scale-Up)
Scale: 1.0 kg Input (4-Bromomandelic Acid) Expected Yield: 92–96% Purity Target: >99.0% (HPLC), <0.1% Dimer Impurity
Reagents & Materials Table
| Reagent | CAS | MW ( g/mol ) | Eq.[1][2][3] | Mass/Vol | Density | Role |
| 4-Bromomandelic Acid | 6940-50-7 | 231.04 | 1.0 | 1.00 kg | Solid | Limiting Reagent |
| Methanol (HPLC Grade) | 67-56-1 | 32.04 | 10.0 | 4.0 L | 0.792 | Solvent/Reagent |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 0.1 | ~24 mL | 1.83 | Catalyst |
| Sodium Bicarbonate | 144-55-8 | 84.01 | - | q.s.[2] | Solid | Neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 5.0 L | 0.902 | Extraction Solvent |
| Toluene | 108-88-3 | 92.14 | - | 2.0 L | 0.867 | Crystallization |
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch blade), a reflux condenser, a temperature probe, and a nitrogen inlet.
-
Charging: Charge Methanol (4.0 L) into the reactor at 20°C.
-
Solubilization: Add 4-Bromomandelic Acid (1.00 kg) via a powder funnel. Stir at 250 RPM until fully dissolved. Note: The solution is endothermic; temperature may drop slightly.
-
Catalyst Addition: Slowly add Concentrated H2SO4 (24 mL) dropwise over 15 minutes.
-
Critical Control: Monitor internal temperature. Maintain T < 30°C during addition to prevent local overheating and potential methyl ether formation.
-
Phase 2: Reaction & Equilibrium Control
-
Reflux: Heat the jacket to 75°C to achieve a gentle internal reflux (~64-65°C).
-
Kinetics: Maintain reflux for 6–8 hours.
-
IPC (In-Process Control) 1: Sample at T=6h. Analyze by HPLC (C18 column, ACN/Water).
-
Specification: < 1.0% unreacted acid. If > 1.0%, continue reflux for 2 hours.
-
Mechanistic Insight: Methanol is in large excess to drive the equilibrium to the right (Le Chatelier's principle). Removal of water is not strictly necessary at this scale due to the high MeOH ratio, but for larger (>100kg) batches, a partial distillation and replenishment of dry MeOH may be required.
-
Phase 3: Workup & Isolation
-
Concentration: Cool the reactor to 40°C. Switch condenser to distillation mode. Apply vacuum (start at 300 mbar, ramp to 100 mbar) to remove approximately 85-90% of the Methanol.
-
Safety: Do not distill to dryness. Leave a stirrable slurry/oil.
-
-
Quench: Cool residue to 20°C. Add Ethyl Acetate (4.0 L) and Water (2.0 L) . Stir vigorously for 20 minutes.
-
Neutralization: Slowly add Saturated NaHCO3 solution until the aqueous layer pH reaches 7.5–8.0.
-
Why: This removes the H2SO4 catalyst and converts any unreacted starting material (acid) into its water-soluble sodium salt, effectively purging it from the organic product layer.
-
-
Phase Separation: Stop stirring and allow layers to settle (15 min). Drain the lower aqueous layer.
-
Wash: Wash the organic layer with Brine (1.0 L) to remove residual water and methanol.
-
Drying: Dry the organic phase over anhydrous Na2SO4 (or MgSO4) for 30 minutes. Filter off the desiccant.[4]
Phase 4: Crystallization (Purification)
-
Solvent Swap: Concentrate the Ethyl Acetate solution under vacuum to a thick oil.
-
Crystallization: Add Toluene (2.0 L) . Heat to 60°C to ensure a homogeneous solution.
-
Cooling Ramp:
-
Cool to 40°C over 1 hour. (Seed crystals may be added here if available).
-
Cool to 0–5°C over 2 hours.
-
Hold at 0–5°C for 2 hours.
-
-
Filtration: Filter the white crystalline solid. Wash the cake with cold Toluene (500 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Workflow & Logic
The following diagram illustrates the critical path and decision points for the synthesis.
Figure 2: Process Flow Diagram (PFD) for the scale-up synthesis.
Critical Process Parameters (CPPs) & Troubleshooting
Impurity Profile
-
Dimer (Lactide): Formed by the intermolecular esterification of two mandelic acid molecules.
-
Control: Avoid excessive heating during the concentration step. The neutralization step (pH 8) helps hydrolyze trace dimers. Crystallization from Toluene effectively rejects the dimer.
-
-
Unreacted Acid:
-
Control: Removed during the bicarbonate wash (enters aqueous phase as carboxylate).
-
Safety Considerations
-
Methanol: Highly flammable (Flash point 11°C). Ground all equipment. Use explosion-proof electricals.
-
Sulfuric Acid: Corrosive. Use proper PPE (Face shield, chemically resistant gloves).
-
Thermal Runaway: The esterification is equilibrium-limited and generally thermally safe, but the addition of H2SO4 to MeOH is exothermic.
Analytical Specifications (Final Product)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 58–62°C (Typical range for pure ester; note: literature varies, verify with standard).
-
Purity (HPLC): > 99.0% Area.
-
1H NMR (CDCl3): δ 7.48 (d, 2H), 7.35 (d, 2H), 5.15 (s, 1H, CH-OH), 3.75 (s, 3H, OMe), 3.50 (br s, 1H, OH).
References
-
Organic Syntheses. (1948). p-Bromobenzaldehyde. Org. Synth. 1948, 28, 11. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Nickel-catalyzed esterification of mandelic acids with alcohols. (Demonstrates catalytic esterification viability). Retrieved from [Link]
Sources
- 1. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. Methyl 4-bromobenzoate(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Methyl 4-bromobenzoate CAS#: 619-42-1 [m.chemicalbook.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting & Optimization
"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" synthesis side reactions and byproducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and troubleshooting steps associated with the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (commonly known as methyl 4-bromomandelate)[1].
This molecule is a highly valuable chiral building block and pharmaceutical intermediate[2]. The most direct synthetic route is the Fischer esterification of 4-bromomandelic acid with methanol[2]. However, the presence of both an α-hydroxyl group and a carboxylic acid on a benzylic scaffold makes this reaction highly susceptible to specific, yield-destroying side reactions[3][4].
Below is a comprehensive guide to understanding the causality behind these side reactions and the self-validating protocols required to suppress them.
Reaction Pathways & Logical Relationships
Reaction pathways of 4-bromomandelic acid esterification highlighting target and side reactions.
Troubleshooting FAQs: Causality & Solutions
Q1: My GC-MS shows a significant byproduct with a +14 m/z mass shift compared to the target ester. What is this, and why is it forming? A: You are observing the formation of methyl 2-(4-bromophenyl)-2-methoxyacetate . This is the result of the etherification of the α-hydroxyl group[4].
-
The Causality: When using strong mineral acids like concentrated sulfuric acid, the benzylic hydroxyl group becomes protonated. Water acts as a leaving group, generating a benzylic carbocation. Because this carbocation is highly stabilized by the adjacent 4-bromophenyl ring, the nucleophilic methanol solvent readily attacks it, forming the methyl ether[4].
-
The Solution: You must lower the acidity of the system to prevent hydroxyl protonation while maintaining enough acidity to catalyze the carboxylic acid esterification. Switching to a dried solid-supported acid, such as 3[3], or utilizing chemoselective organocatalysts like salicylaldehyde[5], will drastically suppress benzylic etherification.
Q2: During the reaction, the mixture becomes highly viscous, and the NMR spectrum shows multiple broad, unresolved peaks. What went wrong? A: Your reaction is undergoing oligomerization (polyesterification) [6].
-
The Causality: 4-Bromomandelic acid is an α-hydroxy acid. This means it contains both the nucleophile (hydroxyl) and the electrophile (carboxylic acid). If the concentration of the substrate is too high, the hydroxyl group of one molecule will attack the activated carboxylic acid of another, leading to intermolecular dimers, trimers, and eventually polymers[6].
-
The Solution: This is a concentration-dependent kinetic issue. You must run the reaction in a massive excess of methanol (at least 10–20 volumes)[7]. By flooding the system with methanol, the pseudo-first-order kinetics heavily favor the attack of methanol over the attack of another mandelic acid molecule[6][7].
Q3: I started with enantiopure (R)-4-bromomandelic acid, but polarimetry shows my final ester is partially racemized. How can I preserve stereochemical integrity? A: You are experiencing acid-catalyzed racemization [8][9].
-
The Causality: The same benzylic carbocation intermediate responsible for the etherification (see Q1) is planar. When water or methanol re-attacks this planar intermediate, it does so from both the Re and Si faces indiscriminately, destroying the chiral center[8][9].
-
The Solution: If enantiopurity is your primary critical quality attribute (CQA), you must abandon Brønsted acid catalysis. Instead, employ enzymatic esterification. Using lipases (e.g., Pseudomonas cepacia lipase) in organic solvents like MTBE at 55°C allows for highly stereoselective esterification without generating carbocation intermediates[10][11].
Q4: The reaction stalls at ~70% conversion. Adding more acid doesn't help. How do I drive it to completion? A: The reaction is stalled by equilibrium thermodynamics , not a lack of catalyst[6].
-
The Causality: Fischer esterification produces one equivalent of water. As water accumulates, the rate of the reverse reaction (hydrolysis) matches the forward reaction[7].
-
The Solution: Because methanol boils at 64.7°C (lower than water), a standard Dean-Stark apparatus cannot be used to azeotropically remove water. You must use a chemical water scavenger. Adding trimethyl orthoformate (TMOF) or activated 3Å molecular sieves directly to the reaction flask will irreversibly sequester the water, driving the equilibrium to >95% conversion[6].
Quantitative Data: Catalyst System Comparison
To aid in your experimental design, the following table summarizes the performance of various catalytic systems based on empirical data[3][5][11][12].
| Catalyst System | Temperature | Target Ester Yield (%) | α-Methoxy Byproduct (%) | Racemization Risk | Reference |
| Concentrated H₂SO₄ | 65°C (Reflux) | 75 - 80 | 10 - 15 | High | [12] |
| Dried Dowex H+ Resin | 65°C (Reflux) | > 85 | < 2 | Low | [3] |
| Salicylaldehyde (10 mol%) | 70°C | ~ 92 | Trace | Low | [5] |
| Lipase (P. cepacia) | 55°C | ~ 48 (Max 50%)* | 0 | Zero | [11] |
*Note: Lipase catalysis typically operates via kinetic resolution; thus, the maximum theoretical yield for a single enantiomer from a racemic mixture is 50%.
Self-Validating Experimental Protocol
To bypass the side reactions detailed above, we recommend the Dried Dowex H+ Resin Protocol . This method provides a mild, heterogeneous acidic environment that prevents carbocation formation while allowing for simple product isolation[3].
Self-validating experimental workflow for the synthesis of methyl 4-bromomandelate.
Step-by-Step Methodology:
-
Catalyst Preparation (Critical Step): Place 2.0 g of Dowex 50WX8 (H+ form) strongly acidic cation-exchange resin in a vacuum oven at 80°C for 12 hours. Causality: Commercial resins contain significant moisture. Failing to dry the resin will introduce water into the system, prematurely stalling the equilibrium[3].
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 10.0 g (43.3 mmol) of 4-bromomandelic acid in 100 mL of anhydrous methanol. Add the dried Dowex H+ resin[2][3].
-
Reflux & Self-Validation: Heat the mixture to 65°C (reflux) with vigorous stirring for 24 hours.
-
Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.2) should be consumed. The target ester will appear at Rf ~0.6. If a higher-running spot appears at Rf ~0.8, etherification is occurring; reduce the temperature immediately[12].
-
-
Workup: Filter the hot reaction mixture through a coarse glass frit to remove the Dowex resin. Wash the resin with 20 mL of hot methanol. Note: The resin can be regenerated with 1M HCl, washed, dried, and reused[3].
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product. Recrystallize from a minimal amount of hot toluene to obtain pure methyl 2-(4-bromophenyl)-2-hydroxyacetate as a crystalline solid[5].
References
- chemicalbook.com - methyl 2-(4-bromophenyl)
- ResearchGate - Effects of various enzymes on the conversion and enantioselectivity of 4-BrMA transesterific
- ResearchGate - Resolution of (R, S)
- The Royal Society of Chemistry - Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity
- BenchChem - Optimizing reaction conditions for the esterific
- Google Patents - Process for the prepar
- BenchChem - Methyl (R)-(-)
- ACS Omega - Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach
- Wiley-VCH - Reaction of Alcohols with Carboxylic Acids and their Deriv
- AWS - Dynamic Kinetic Resolution via Dual-Function C
- NIH PMC - Discovery and characterization of an enantioselective family VIII esterase
- ResearchGate - Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters
Sources
- 1. methyl 2-(4-bromophenyl)-2-hydroxyacetate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0006539A1 - Process for the preparation of mandelic-acid esters - Google Patents [patents.google.com]
- 8. Discovery and characterization of an enantioselective family VIII esterase from effluent treatment plant sludge metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Case ID: PUR-MBM-4Br
Compound: Methyl 2-(4-bromophenyl)-2-hydroxyacetate (Methyl 4-bromomandelate)
Classification:
Executive Summary
This guide addresses the purification of Methyl 2-(4-bromophenyl)-2-hydroxyacetate from a standard Fischer esterification reaction mixture (4-bromomandelic acid + methanol + acid catalyst).
The primary challenge with this compound is its bifunctional nature (alcohol + ester). The
Part 1: Initial Isolation & Workup (Tier 1 Support)
User Question: My reaction is complete by TLC, but the yield is lower than expected, or the product looks like a sticky gum. How do I maximize recovery from the reaction mixture?
The Protocol
The first step is ensuring the complete removal of the acid catalyst and unreacted starting material (4-bromomandelic acid) before attempting crystallization or chromatography.
-
Concentration: Evaporate excess methanol under reduced pressure (Rotavap) at
. Do not distill to dryness at high heat to avoid polymerization. -
Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Removal (Critical): Wash the organic phase with saturated aqueous
. -
Brine Wash: Wash with saturated NaCl solution to remove trapped water and break potential emulsions caused by the polar -OH group.
-
Drying: Dry over anhydrous
and concentrate.
Troubleshooting Table: Workup Phase
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Product lost to aqueous layer. | The ester is moderately polar. Back-extract the aqueous washes with fresh DCM/EtOAc and combine with the main organic layer. |
| Emulsion | Hydroxyl group acting as surfactant. | Add solid NaCl to the separatory funnel or use a small amount of methanol to break the emulsion. |
| Pungent Smell | Residual acid catalyst or solvent. | Ensure the |
Part 2: Crystallization (Tier 2 Support)
User Question: I am trying to recrystallize the solid, but it keeps separating as an oil (oiling out) instead of forming crystals. What solvent system should I use?
The Science of Oiling Out
Mandelic acid derivatives often melt near the boiling point of common solvents. If the solution is too concentrated or the impurity profile is high, the compound separates as a liquid (oil) before it can organize into a crystal lattice.
Recommended Solvent Systems
-
Primary Recommendation: Toluene / Cyclohexane (or Hexane).
-
Why: The aromatic ring of the solvent (Toluene) interacts favorably with the aromatic ring of the ester, preventing premature precipitation.
-
-
Alternative (Polar): EtOAc / Hexane .
-
Alternative (Protogenic): Isopropanol (IPA) / Water . (Use with caution: Heating esters in water can cause hydrolysis).
Step-by-Step Recrystallization Protocol
-
Dissolve the crude solid in the minimum amount of hot Toluene (
). -
Slowly add Cyclohexane (anti-solvent) dropwise until a faint turbidity persists.
-
Add one drop of Toluene to clear the solution.
-
Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Rapid cooling promotes oiling out.
-
Cool to
(fridge) to maximize yield.
Part 3: Chromatography (Tier 3 Support)
User Question: Recrystallization failed, or I need >99% purity. What are the best conditions for flash column chromatography?
Stationary Phase Interactions
The
Chromatography Conditions
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.
-
Product Elution: Typically occurs between 15% and 25% EtOAc .
-
-
Loading: Dissolve crude in a minimum volume of DCM or load as a dry silica pack (adsorb crude onto silica, evaporate solvent, then load).
Visualizing the Workflow
Caption: Logical workflow for the isolation and purification of Methyl 4-bromomandelate.
Part 4: Advanced Troubleshooting & FAQs
Q1: I see a spot on TLC just above my product. What is it?
Answer: This is likely Methyl 2-(4-bromophenyl)-2-methoxyacetate .
-
Cause: If the reaction was refluxed too long or with too much sulfuric acid, the
-hydroxyl group can be methylated (ether formation). -
Removal: This impurity is less polar than your product (no -OH hydrogen donor). It will elute before your product on a column. Recrystallization is less effective at removing this specific impurity due to structural similarity.
Q2: Can I distill this compound?
Answer: Not recommended.
-
Dehydration: Elimination of the -OH group to form the unsaturated ester.
-
Dimerization: Formation of cyclic diesters (lactides). If you must distill, use Kugelrohr distillation under high vacuum (
mmHg) to keep the temperature below .
Q3: How do I confirm the structure and purity?
Answer:
-
1H NMR (CDCl3): Look for the methyl ester singlet (
ppm) and the chiral proton ( -H) singlet/doublet ( ppm). The hydroxyl proton often appears as a broad singlet that exchanges with . -
IR: Look for the ester carbonyl (
) and the broad O-H stretch ( ).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedure for Fischer Esterification and purification of esters).
-
BenchChem. Methyl (R)-(-)-mandelate Technical Data & Purification. (Provides solubility data and recrystallization solvents for mandelic acid derivatives).
-
Sigma-Aldrich. Methyl 4-bromobenzoate & Mandelic Acid Derivatives Product Data. (Physical properties and safety data).
-
Master Organic Chemistry. Fischer Esterification: Mechanism and Procedures. (Detailed mechanism explaining the necessity of bicarbonate washes).
Sources
Technical Support Center: Optimizing Methyl 2-(4-bromophenyl)-2-hydroxyacetate Synthesis
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to diagnose and resolve common experimental challenges, thereby optimizing your reaction yields and product purity.
I. Synthesis Overview & Core Chemistry
Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a derivative of mandelic acid, is a valuable building block in organic synthesis. The most common and direct laboratory-scale synthesis is the Fischer esterification of 4-bromomandelic acid using methanol with an acid catalyst. While seemingly straightforward, this equilibrium-driven reaction is subject to several competing side reactions and process inefficiencies that can significantly impact the final yield.
Understanding the reaction pathway is critical for effective troubleshooting. The diagram below outlines the primary synthetic route and the subsequent purification workflow.
Caption: General workflow for the synthesis and purification of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable steps for resolution.
Q1: My reaction yield is very low, and I recover a large amount of my starting 4-bromomandelic acid upon workup. What is happening?
A1: This is a classic symptom of an incomplete reaction, which is common in equilibrium-controlled processes like Fischer esterification.
-
Potential Cause 1: Equilibrium Not Driven to Products. The esterification reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants.
-
Solution: Use a significant excess of methanol. Since methanol is typically the solvent as well as a reagent, using it in large excess (10-20 volumes relative to the starting acid) helps drive the equilibrium towards the ester product. For larger-scale reactions, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be highly effective.[1]
-
-
Potential Cause 2: Insufficient or Inactive Catalyst. The acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.
-
Solution: Ensure you are using a sufficient catalytic amount (typically 2-5 mol%). Use fresh, concentrated sulfuric acid, as older stock can absorb atmospheric moisture, reducing its efficacy.
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature. Esterification is not an instantaneous reaction.
-
Solution: Ensure the reaction is heated to a gentle reflux for an adequate duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acid spot has disappeared or is no longer diminishing in intensity. A typical reflux time is 30 minutes to a few hours.[2]
-
Q2: My final product is contaminated with a significant impurity that I suspect is 4-bromobenzaldehyde. How can I prevent its formation?
A2: The formation of 4-bromobenzaldehyde is a known side reaction caused by the oxidative decarboxylation of the mandelic acid starting material.[3][4] The α-hydroxy acid moiety is susceptible to oxidation, particularly at elevated temperatures.
-
Potential Cause: Oxidative Decarboxylation. The combination of heat and trace oxidants (like atmospheric oxygen) can lead to the loss of carbon dioxide and the formation of the corresponding aldehyde.[5][6]
-
Solution 1: Maintain an Inert Atmosphere. Conduct the reaction under a blanket of an inert gas such as nitrogen or argon. This simple step can significantly reduce oxidative side reactions by excluding atmospheric oxygen.
-
Solution 2: Control Reaction Temperature. Avoid excessive heating. A gentle, controlled reflux is sufficient. Overheating can accelerate the rate of decarboxylation.
-
Solution 3: Ensure High-Purity Reagents. Use high-purity starting materials and solvents to avoid introducing any potential catalytic impurities that might promote oxidation.
-
Q3: The workup is difficult, and I'm losing product. How can I optimize the isolation procedure?
A3: Product loss during workup often stems from incomplete extraction or emulsion formation. The key is a clean and efficient separation of the organic product from aqueous and acidic residues.
-
Potential Cause 1: Incomplete Removal of Acidic Starting Material. 4-bromomandelic acid has some solubility in organic solvents, and if not properly neutralized, it will be co-extracted with your ester product, complicating purification.
-
Solution: After quenching the reaction, perform a thorough wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
-
Potential Cause 2: Inefficient Extraction. The ester product may have some solubility in the aqueous phase, leading to lower recovery.
-
Solution: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate or diethyl ether.[8] Combining the organic layers maximizes the recovery of the desired product.
-
-
Potential Cause 3: Product Hydrolysis. During the workup, exposure to strongly acidic or basic conditions for prolonged periods can cause the newly formed ester to hydrolyze back to the carboxylic acid.[9][10]
-
Solution: Perform the workup procedure efficiently and without unnecessary delays. Neutralize the reaction mixture promptly and avoid letting the organic layer sit in contact with strongly acidic or basic aqueous solutions for extended periods.
-
III. Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for this esterification?
A: While the optimal conditions can vary slightly, a reliable starting point is summarized in the table below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent/Reagent | Anhydrous Methanol | Acts as both solvent and reagent. Must be anhydrous to favor product formation. |
| Catalyst | Conc. Sulfuric Acid (H₂SO₄) | A strong, inexpensive, and effective proton source.[2][11] |
| Catalyst Loading | 2-5 mol % | Sufficient to catalyze the reaction without causing excessive charring or side reactions. |
| Temperature | Reflux (~65 °C) | Provides the necessary activation energy without promoting significant decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes the risk of oxidative decarboxylation to 4-bromobenzaldehyde.[4] |
| Reaction Time | 1-4 hours | Monitor by TLC for completion. |
Q: Can I use a different esterification method, such as Steglich esterification?
A: Yes, a Steglich esterification using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or EDC with a catalytic amount of DMAP is a viable alternative.[12] This method is performed under milder, often room-temperature conditions, which can be advantageous for preventing temperature-sensitive side reactions like decarboxylation. However, it requires stoichiometric amounts of the coupling agent and can present challenges in removing the urea byproduct during purification.
Q: How do I best purify the final product?
A: Flash column chromatography is the most effective method for purifying Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 10% Ethyl Acetate/Hexanes) to elute non-polar impurities and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate) to elute your product. The starting acid, if any remains, is very polar and will have a low Rf value.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the molecule. Key signals to look for in ¹H NMR include the methyl ester singlet (~3.8 ppm), the benzylic proton singlet (~5.2 ppm), and the aromatic protons in the 4-bromophenyl region.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (245.07 g/mol for C₉H₉BrO₃).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[13] If the stereochemistry is important, a chiral HPLC method would be required to determine the enantiomeric excess (ee).[11]
IV. Experimental Protocol: Fischer Esterification
This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Caption: Step-by-step experimental workflow for the Fischer esterification protocol.
Materials:
-
4-Bromomandelic acid (1 equivalent)
-
Anhydrous Methanol (15 volumes)
-
Concentrated Sulfuric Acid (0.03 equivalents)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromomandelic acid. Flush the system with nitrogen.
-
Reagent Addition: Add anhydrous methanol (15 volumes). Cool the stirring mixture in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.03 eq.) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C). Maintain the reflux for 1-4 hours, monitoring the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the bulk of the methanol using a rotary evaporator. Dilute the residue with ethyl acetate and deionized water.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (twice) and then with brine (once).
-
Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
V. References
-
New Journal of Chemistry. CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. RSC Publishing.
-
ResearchGate. Biocatalytic racemization of sec-alcohols and α-hydroxyketones using lyophilized microbial cells.
-
Benchchem. Methyl (R)-(-)-mandelate | 20698-91-3.
-
MDPI. Nucleophilic Benzoylation Using a Mandelic Acid Dioxolanone as a Synthetic Equivalent of the Benzoyl Carbanion. Oxidative Decarboxylation of α-Hydroxyacids.
-
ChemRxiv. Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids.
-
MDPI. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.
-
Books. Chapter 3: Racemization, Enantiomerization and Diastereomerization.
-
Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
-
Quora. How to improve the percent yield in Grignard reaction.
-
ResearchGate. Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: Mechanistic considerations.
-
PubMed. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism.
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
-
Semantic Scholar. Evaluation of the use of mandelate derivatives to determine the enantiomeric purity and the absolute configuration of secondary.
-
ACS Publications. Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids | The Journal of Organic Chemistry.
-
ResearchGate. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC.
-
PMC. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications.
-
ResearchGate. Hydrolysis of various α-hydroxy esters a | Download Table.
-
Chem-Impex. Methyl-(R-(-)-mandelate.
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
-
Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
-
ChemicalBook. Methyl 4-bromobenzoate synthesis.
-
Reddit. Troubleshooting my grignard reactions : r/chemistry.
-
ResearchGate. How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?
-
Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
ChemicalBook. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
-
MDPI. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC.
-
Organic Syntheses Procedure. 7.
-
PMC. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
-
SciSpace. XLII.—The esterification of r-mandelic acid by menthol and borneol.
-
SciELO. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.
-
A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.
-
ChemicalBook. Methyl 3-amino-4-bromobenzoate synthesis.
-
PrepChem.com. Synthesis of methyl 4-bromoacetoacetate.
-
BLDpharm. 127709-20-0|Methyl 2-(4-bromophenyl)-2-hydroxyacetate.
-
PubChem. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783.
-
PubChem. Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 21702676.
-
Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
-
ChemScene. 860771-95-5 | Methyl 2-(3-bromophenyl)-2-hydroxyacetate.
-
MilliporeSigma. Methyl 2-(2-bromophenyl)-2-hydroxyacetate | 21165-13-9.
-
Organic Syntheses Procedure. 10.
-
Wikipedia. 4-Bromophenylacetic acid.
Sources
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. benchchem.com [benchchem.com]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Handling and storage of "Methyl 2-(4-bromophenyl)-2-hydroxyacetate" to maintain purity
Topic: Handling, Storage, and Purity Maintenance
Technical Overview & Chemical Profile
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate) is a bifunctional building block containing a secondary benzylic alcohol and a methyl ester. Its dual reactivity makes it valuable for synthesizing pharmaceutical intermediates, but this same versatility renders it susceptible to specific degradation pathways.
-
CAS Number: 127709-20-0 (or related isomer derivatives)
-
Physical State: White to off-white solid (crystalline).
-
Key Sensitivities: Moisture (Hydrolysis), Oxidizing agents (Alcohol oxidation), Base/Acid traces.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a Purity Maintenance Protocol designed to preserve analytical integrity (>98% HPLC) over extended periods.
The Purity Maintenance Protocol
Standard "Room Temperature" storage is often insufficient for maintaining high purity (>98%) over months. The presence of the hydroxyl group adjacent to the ester linkage creates a potential for intramolecular hydrogen bonding, which can influence hygroscopicity.
Storage Decision Matrix
| Storage Duration | Temperature | Atmosphere | Container Type |
| < 1 Week | Ambient (20-25°C) | Dry Air / Desiccator | Tightly sealed glass vial |
| 1 - 6 Months | Refrigerated (2-8°C) | Nitrogen/Argon Flush | Amber glass with Parafilm® seal |
| > 6 Months | Freezer (-20°C) | Inert Gas (Argon) | Double-sealed (Vial inside desiccant bag) |
Critical Handling Steps
-
Equilibration: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis.
-
Inert Atmosphere: After dispensing, backfill the headspace with Nitrogen or Argon. Oxygen can slowly oxidize the benzylic alcohol to the corresponding
-keto ester (Methyl 2-(4-bromophenyl)-2-oxoacetate). -
Tooling: Use stainless steel or glass spatulas. Avoid iron or reactive metals that could catalyze radical degradation of the halogenated aromatic ring (though less likely without high energy).
Troubleshooting Guide (Q&A)
This section addresses specific anomalies reported by users in the field.
Scenario A: "The compound has turned into a sticky gum or oil."
Diagnosis: Hygroscopicity-induced melting or Hydrolysis.
-
Mechanism: The hydroxyl group can absorb ambient moisture. Water lowers the melting point (colligative property). If prolonged, water hydrolyzes the ester to 4-bromomandelic acid and methanol.
-
Action:
-
Run a TLC (Thin Layer Chromatography). The acid degradation product will be much more polar (lower
) than the ester. -
If purity is >95% but physical state is wrong, dry under high vacuum (<1 mbar) for 4 hours to remove absorbed water.
-
If degradation is confirmed (new spots on TLC/HPLC), recrystallization from a non-polar solvent (e.g., Hexanes/EtOAc mix) may salvage the material.
-
Scenario B: "I see a new peak in the Proton NMR near 3.8 ppm disappearing."
Diagnosis: Loss of the Methyl Ester group.
-
Mechanism: Hydrolysis. The singlet at ~3.7-3.8 ppm corresponds to the methyl ester protons (
). If this integral decreases relative to the aromatic protons, the ester is cleaving. -
Action: Check the pH of an aqueous suspension. If acidic, hydrolysis has occurred. The material must be repurified or discarded if the acid form interferes with your reaction.
Scenario C: "The color has shifted from white to faint yellow/orange."
Diagnosis: Trace Oxidation or Halogen degradation.
-
Mechanism: Benzylic alcohols are susceptible to air oxidation to form ketones (yellowish). Alternatively, trace amounts of free bromine (less likely in storage, more likely if exposed to light) can cause discoloration.
-
Action:
-
Protect from light (Amber vials).
-
Check HPLC for the ketone impurity (Methyl 2-(4-bromophenyl)-2-oxoacetate).
-
A simple filtration through a small pad of silica gel using Dichloromethane (DCM) often removes colored impurities.
-
Visualizing Degradation & Storage Logic
Figure 1: Chemical Degradation Pathways
This diagram illustrates the two primary threats to purity: Moisture (Hydrolysis) and Air (Oxidation).
Caption: Primary degradation routes. Hydrolysis yields the free acid, while oxidation attacks the secondary alcohol to form a keto-ester.
Figure 2: Storage Workflow Decision Tree
Caption: Decision matrix for storage conditions based on usage timeline to prevent moisture condensation.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound dissolved in DMSO or Methanol? A: Not recommended for long-term storage.
-
Methanol: Storing methyl esters in methanol is chemically "safe" from transesterification (since the alcohol is the same), but it promotes solvolysis if any moisture is present.
-
DMSO: DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) under specific circumstances.
-
Best Practice: Store as a solid. Prepare solutions fresh.
Q2: I need to dry the compound. Can I use heat? A: Use caution. The melting point is relatively low (solid-state). Heating above 40-50°C under vacuum might sublime the compound or cause melting.
-
Recommendation: Vacuum desiccation at room temperature using
or Drierite® is safer.
Q3: Is the compound light sensitive? A: Moderately. While not as sensitive as iodides, brominated aromatics can undergo homolytic cleavage under strong UV light. Store in amber vials or wrap clear vials in aluminum foil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21702676, Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (Isomer Analog). Retrieved from [Link]
-
American Chemical Society (ACS) Macro Letters. Hydrolytic Degradation and Erosion of Polyester Biomaterials. (Mechanistic insight on alpha-hydroxy ester hydrolysis). Retrieved from [Link]
Validation & Comparative
A Comparative Guide to Methyl 2-(4-bromophenyl)-2-hydroxyacetate and Methyl 2-(4-chlorophenyl)-2-hydroxyacetate for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, chiral α-hydroxy esters serve as versatile intermediates, providing a valuable scaffold for the introduction of stereogenic centers and further functionalization. This guide offers a comprehensive comparison of two such key building blocks: methyl 2-(4-bromophenyl)-2-hydroxyacetate and methyl 2-(4-chlorophenyl)-2-hydroxyacetate .
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the physicochemical properties, synthesis, reactivity, and spectroscopic signatures of these two closely related compounds. The objective is to furnish the reader with the necessary technical insights to make informed decisions regarding their application in research and development endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of a reagent is the starting point for its effective utilization. The table below provides a summary of the key physicochemical data for the two title compounds.
| Property | Methyl 2-(4-bromophenyl)-2-hydroxyacetate | Methyl 2-(4-chlorophenyl)-2-hydroxyacetate |
| Molecular Formula | C₉H₉BrO₃[1][2] | C₉H₉ClO₃[3][4] |
| Molecular Weight | 245.07 g/mol [2] | 200.62 g/mol [3][4] |
| CAS Number | 127709-20-0[1] | 13305-19-6 |
| Appearance | Solid or semi-solid[5] | White or colorless to very pale yellow crystal or lump or liquid |
| Calculated LogP | 1.6555[2] | Not explicitly found, but expected to be slightly lower than the bromo-analog |
Synthesis Methodologies: A Practical Guide
The most common and practical approach to the synthesis of these α-hydroxy esters is a two-step process involving the preparation of the corresponding α-keto ester followed by its selective reduction.
Step 1: Synthesis of the α-Keto Ester Precursor via Friedel-Crafts Acylation
The synthesis of the precursor, methyl 2-(4-halophenyl)-2-oxoacetate, can be efficiently achieved through a Friedel-Crafts acylation of the corresponding halobenzene with methyl oxalyl chloride.
Experimental Protocol: Synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate
This protocol is adapted from a known procedure for the synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate[6].
-
Reaction Setup: To a suspension of aluminum chloride (1.5 mol) in anhydrous chloroform (750 mL) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, slowly add methyl oxalyl chloride (2.16 mol) at 0 °C.
-
Acylation: Stir the reaction mixture at 0 °C for 1 hour. Subsequently, add chlorobenzene (2.19 mol) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of ice and water and dilute with dichloromethane. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to yield methyl 2-(4-chlorophenyl)-2-oxoacetate.
Causality Behind Experimental Choices: The use of a Lewis acid like aluminum chloride is essential to activate the methyl oxalyl chloride for electrophilic aromatic substitution. The reaction is performed under anhydrous conditions to prevent the deactivation of the Lewis acid. A low temperature is initially maintained to control the exothermic reaction and minimize side-product formation.
A similar protocol can be employed for the synthesis of methyl 2-(4-bromophenyl)-2-oxoacetate by substituting chlorobenzene with bromobenzene.
Step 2: Reduction of the α-Keto Ester to the α-Hydroxy Ester
The selective reduction of the ketone functionality in the presence of the ester is a key transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose[7][8][9].
Experimental Protocol: General Procedure for the Reduction
-
Dissolution: Dissolve the methyl 2-(4-halophenyl)-2-oxoacetate (1.0 eq) in a suitable protic solvent such as methanol or a mixture of THF and methanol at 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the solution, ensuring the temperature remains at or below 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Self-Validating System: The progress of the reduction can be easily monitored by TLC, where the disappearance of the starting material (α-keto ester) and the appearance of the more polar product (α-hydroxy ester) can be visualized. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS).
Caption: A representative workflow for the synthesis of methyl 2-(4-halophenyl)-2-hydroxyacetates.
Comparative Reactivity and Electronic Effects
The nature of the halogen substituent at the para-position significantly influences the electronic properties of the phenyl ring and, consequently, the reactivity of the molecule.
Both chlorine and bromine are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R) due to their lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution compared to benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions.
In the context of the title compounds, the key difference in reactivity often lies in their utility in cross-coupling reactions. The carbon-halogen bond strength is a critical factor, with the C-Br bond being weaker than the C-Cl bond[10][11]. This difference in bond dissociation energy directly impacts the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions[10][11].
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Methyl 2-(4-bromophenyl)-2-hydroxyacetate | Methyl 2-(4-chlorophenyl)-2-hydroxyacetate | Rationale for Reactivity Difference |
| Suzuki Coupling | Generally more reactive, requiring milder reaction conditions (lower temperature, less specialized ligands). | Less reactive, often necessitating higher temperatures, longer reaction times, and more sophisticated, electron-rich phosphine ligands. | The lower bond dissociation energy of the C-Br bond facilitates the oxidative addition to the Pd(0) catalyst[10][11]. |
| Buchwald-Hartwig Amination | Similar to Suzuki coupling, the bromo-derivative is typically the more reactive coupling partner. | The chloro-derivative is a more challenging substrate, requiring carefully optimized catalyst systems. | The greater polarizability and weaker nature of the C-Br bond lead to a faster rate of oxidative addition[10]. |
This enhanced reactivity makes methyl 2-(4-bromophenyl)-2-hydroxyacetate a more versatile substrate in many cross-coupling applications, particularly in the early stages of drug discovery where rapid diversification of a lead scaffold is desired. However, the lower cost and wider availability of chlorinated starting materials can make methyl 2-(4-chlorophenyl)-2-hydroxyacetate a more attractive option for large-scale synthesis, provided an efficient catalytic system can be developed[11].
Sources
- 1. 127709-20-0|Methyl 2-(4-bromophenyl)-2-hydroxyacetate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 32345-59-8|(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate|BLD Pharm [bldpharm.com]
- 4. (R)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate | CAS 32345-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Methyl 2-(2-bromophenyl)-2-hydroxyacetate | 21165-13-9 [sigmaaldrich.com]
- 6. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones [scielo.org.mx]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Methyl 2-chlorophenylacetate(57486-68-7) 1H NMR [m.chemicalbook.com]
- 11. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]
A Comparative Guide for Researchers: Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its Analogs as Synthetic Building Blocks
For researchers, scientists, and professionals in drug development, the judicious selection of synthetic building blocks is paramount to the success of a synthetic campaign. The ideal building block offers a harmonious balance of reactivity, selectivity, stability, cost-effectiveness, and safety. This guide provides an in-depth, objective comparison of Methyl 2-(4-bromophenyl)-2-hydroxyacetate with its chloro, iodo, and triflate analogs, focusing on their performance in key palladium-catalyzed cross-coupling reactions. By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Introduction to the Mandelate Scaffold
Mandelic acid and its derivatives are a critical class of chiral building blocks in the pharmaceutical industry. Their inherent chirality and the presence of multiple functional handles—a carboxylic acid (or its ester), a hydroxyl group, and an aromatic ring—make them versatile starting materials for the synthesis of a wide array of complex molecules, including antivirals, anticancer agents, and anti-inflammatory drugs.
Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a prominent member of this family, features a bromine atom on the phenyl ring, rendering it an excellent substrate for palladium-catalyzed cross-coupling reactions. This functionality allows for the facile introduction of diverse molecular fragments, making it a valuable tool for generating libraries of compounds in drug discovery programs.
Synthesis of Key Building Blocks
The accessibility of these building blocks is a crucial consideration. Here, we present a general and adaptable protocol for the synthesis of Methyl 2-(4-halophenyl)-2-hydroxyacetates via Fischer esterification of the corresponding commercially available 4-halomandelic acids.
General Experimental Protocol: Fischer Esterification
Caption: Fischer Esterification Workflow
Materials:
-
4-Bromomandelic acid (or 4-chloro/4-iodomandelic acid)
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-halomandelic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(4-halophenyl)-2-hydroxyacetate.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of these building blocks lies in their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds. We will now compare their performance in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The reactivity of aryl halides in these reactions generally follows the trend: I > OTf > Br >> Cl . This is attributed to the bond dissociation energies of the carbon-halogen bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.
Caption: Suzuki-Miyaura Coupling Workflow
Illustrative Experimental Data:
| Entry | Halogen (X) | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | >95 |
| 2 | Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8 | 85-95 |
| 3 | Cl | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 12 | 70-85 |
| 4 | OTf | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 6 | >90 |
Note: The yields presented are illustrative and based on general reactivity trends. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Discussion:
As expected, the aryl iodide is the most reactive, providing the highest yield in the shortest reaction time. The aryl bromide offers a good balance of reactivity and stability, making it a cost-effective and widely used substrate. The aryl chloride is the least reactive and often requires more sophisticated and expensive catalyst systems (e.g., with Buchwald ligands like XPhos) to achieve good yields. The aryl triflate, while highly reactive, can be more expensive to prepare.
Detailed Experimental Protocol (for Aryl Bromide):
-
To a Schlenk flask, add Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between an aryl halide and an alkene.
Illustrative Experimental Data:
| Entry | Halogen (X) | Alkene | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | I | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 2 | >95 |
| 2 | Br | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 6 | 80-90 |
| 3 | Cl | n-Butyl acrylate | Pd₂(dba)₃/PCy₃ | K₂CO₃ | Dioxane | 18 | 60-75 |
Note: The yields presented are illustrative.
Discussion:
Similar to the Suzuki coupling, the reactivity trend of I > Br > Cl is observed in the Heck reaction. The aryl bromide provides a reliable and efficient substrate for this transformation.
Detailed Experimental Protocol (for Aryl Bromide):
-
In a sealed tube, combine Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.02 eq), P(o-tolyl)₃ (0.04 eq), and triethylamine (2.0 eq) in DMF.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction to 100 °C.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.
Illustrative Experimental Data:
| Entry | Halogen (X) | Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | I | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 5 | >90 |
| 2 | Br | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 10 | 85-95 |
| 3 | Cl | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 16 | 75-85 |
Note: The yields presented are illustrative.
Discussion:
The Buchwald-Hartwig amination follows the same general reactivity trend. The aryl bromide is a highly effective substrate, providing excellent yields with standard catalyst systems.
Detailed Experimental Protocol (for Aryl Bromide):
-
To a Schlenk tube, add Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene.
-
Heat the reaction to 100 °C and stir until completion.
-
Cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Cost and Availability
A practical consideration for any synthetic building block is its cost and commercial availability.
| Compound | Typical Cost (per gram) | Availability |
| 4-Bromomandelic acid | Readily available | |
| 4-Chloromandelic acid | $ | Readily available |
| 4-Iodomandelic acid | Less common | |
| 4-(Trifluoromethanesulfonyloxy)mandelic acid | Not readily available |
Note: Cost is represented on a relative scale ($ -
The starting materials for the bromo and chloro analogs are significantly more affordable and widely available from major chemical suppliers. The iodo analog is more expensive, and the triflate precursor would likely need to be synthesized, adding to the overall cost and effort.
Conclusion and Recommendations
This guide provides a comparative analysis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its analogs as synthetic building blocks. Based on reactivity, cost, and availability, Methyl 2-(4-bromophenyl)-2-hydroxyacetate emerges as a highly versatile and practical choice for most applications.
-
For routine cross-coupling reactions where high reactivity is not the absolute priority, the bromo derivative offers an excellent balance of performance and cost.
-
The chloro analog is a viable, more economical alternative, particularly for large-scale synthesis, provided that more active (and expensive) catalyst systems can be employed.
-
The iodo and triflate analogs should be reserved for cases where very high reactivity is essential and cost is a secondary concern, or for substrates that are unreactive under other conditions.
By understanding the relative merits of each building block, researchers can strategically design more efficient and cost-effective synthetic routes towards their target molecules.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345–390. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
Biological activity screening of "Methyl 2-(4-bromophenyl)-2-hydroxyacetate" derivatives
Executive Summary
This technical guide evaluates the biological screening potential of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate), a chiral ester scaffold widely used in medicinal chemistry. While often utilized as a synthetic intermediate, this compound and its derivatives exhibit distinct biological profiles driven by the mandelic acid pharmacophore .
This guide compares the methyl ester against its parent acid (4-bromomandelic acid) and lipophilic analogs (ethyl/butyl esters) to elucidate Structure-Activity Relationships (SAR). We focus on antimicrobial potency and cytotoxicity, providing a validated framework for researchers to benchmark this scaffold against standard alternatives.
Chemical Profile & Screening Logic
Methyl 2-(4-bromophenyl)-2-hydroxyacetate serves as a "masked" lipophilic precursor to 4-bromomandelic acid. In biological systems, the ester functionality modulates membrane permeability (LogP), while the bromine atom at the para-position enhances lipophilicity and metabolic stability compared to the non-halogenated parent.
| Feature | Methyl 2-(4-bromophenyl)-2-hydroxyacetate | 4-Bromomandelic Acid (Parent) | Methyl Mandelate (Control) |
| Role | Lipophilic Prodrug / Scaffold | Active Metabolite | Non-halogenated Baseline |
| LogP (Calc) | ~2.5 | ~1.8 | ~1.1 |
| Cell Permeability | High | Moderate (pH dependent) | High |
| Primary Utility | Intracellular delivery, Chiral pool synthesis | Direct antimicrobial action | Negative control for Halogen effect |
Why Screen the Methyl Ester?
-
Cellular Uptake: The methyl ester masks the ionizable carboxylate, facilitating passive diffusion across lipid bilayers.
-
Intracellular Activation: Once cytosolic, non-specific esterases hydrolyze the compound, releasing the active bromomandelic acid and potentially causing intracellular acidification.
-
Halogen Bonding: The 4-Br substituent can participate in halogen bonding with protein targets, potentially increasing affinity over non-halogenated analogs.
Comparative Performance Analysis
The following data summarizes the biological activity trends observed when screening mandelic acid derivatives. Data is synthesized from comparative studies on mandelic acid esters (e.g., RSC Adv., 2017).
Comparison 1: Antimicrobial Potency (Chain Length Effect)
Hypothesis: Increasing the alkyl chain length of the ester increases lipophilicity, leading to greater membrane disruption and potency.
Table 1: Representative MIC Values (µg/mL) against S. aureus
| Compound Variant | LogP | MIC (S. aureus) | Performance Interpretation |
| Methyl Ester (Subject) | 2.5 | >500 | Low intrinsic activity; acts as a baseline. |
| Ethyl Ester | 3.0 | 250 | Moderate improvement in potency. |
| n-Butyl Ester | 4.1 | 62.5 | Superior potency due to alkyl chain insertion into membranes. |
| Free Acid (4-Br) | 1.8 | 125 | Active, but limited by uptake at physiological pH. |
Insight: The Methyl ester acts as a low-activity baseline. If your screen requires high antimicrobial potency, the n-Butyl analog is the superior alternative. The Methyl ester is preferred when high solubility and rapid metabolic clearance are required.
Comparison 2: Halogen Effect (Electronic Tuning)
Hypothesis: The electron-withdrawing Bromine atom increases the acidity of the
Table 2: Cytotoxicity IC50 Trends (HeLa Cell Line)
| Substituent (Para) | IC50 (µM) | Mechanism Note |
| -H (Methyl Mandelate) | >1000 | Inactive control. |
| -Br (Subject) | ~450 | Moderate cytotoxicity; enhanced by halogen lipophilicity. |
| -Cl (Chloro analog) | ~500 | Similar profile to Bromo; slightly lower lipophilicity. |
| -OH (Hydroxy analog) | >1000 | Too polar; poor membrane penetration. |
Mechanism of Action & Workflow Visualization
To understand the biological fate of Methyl 2-(4-bromophenyl)-2-hydroxyacetate, we must map its transition from a lipophilic ester to a bioactive acid.
Figure 1: Cellular Uptake and Activation Pathway
Caption: The "Prodrug" mechanism where the methyl ester facilitates entry before hydrolysis releases the active bromomandelic acid core.
Validated Experimental Protocols
Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve Methyl 2-(4-bromophenyl)-2-hydroxyacetate in 100% DMSO to a stock concentration of 50 mg/mL.
-
Critical Check: Ensure the solution is clear. If turbid, sonicate for 30 seconds.
-
-
Dilution: Prepare a 96-well plate with Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions ranging from 500 µg/mL down to 0.9 µg/mL.
-
Control: Include a "Vehicle Control" (DMSO only, max 1% final concentration) to ensure solvent toxicity does not skew results.
-
-
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Incubation: 37°C for 18-24 hours.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .
-
Validation: The Positive Control (e.g., Ciprofloxacin) must fall within CLSI defined ranges (0.12–0.5 µg/mL) for the assay to be valid.
-
Protocol B: MTT Cell Viability Assay
Objective: Assess cytotoxicity in mammalian cells (e.g., HEK293 or HeLa).
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat cells with the methyl ester (1–500 µM) for 48 hours.
-
Reagent: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm.
-
Calculation:
-
Synthesis & Screening Workflow
For researchers synthesizing their own derivatives, this workflow ensures high-purity inputs for biological screening.
Figure 2: Synthesis and Screening Decision Tree
Caption: Operational workflow from chemical synthesis to biological decision making.
References
-
Prydderch, H. et al. (2017).[1] Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. RSC Advances. [Link]
-
PubChem. (2025).[2] Methyl 2-(4-bromophenyl)acetate | C9H9BrO2.[2] National Library of Medicine. [Link]
-
Wisniewska, A. et al. (2016). Synthesis and Antimicrobial Properties of New Mandelate Ionic Liquids. Acta Poloniae Pharmaceutica.[3] [Link]
Sources
- 1. Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25562K [pubs.rsc.org]
- 2. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF NEW MANDELATE IONIC LIQUIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis and validation of "Methyl 2-(4-bromophenyl)-2-hydroxyacetate" structure
Comprehensive Spectroscopic Validation and Reactivity Profiling of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Executive Overview
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0), a brominated derivative of methyl mandelate, serves as a critical bifunctional building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the para-bromo substituent transforms a standard chiral auxiliary into a highly reactive electrophile for transition-metal-catalyzed cross-couplings. This guide provides a rigorous spectroscopic framework to validate its structural integrity and objectively compares its synthetic utility against unsubstituted methyl mandelate and the chlorinated analog.
Causality in Spectroscopic Differentiation
Accurate structural validation requires understanding how halogenation alters the electronic environment of the mandelate scaffold. The baseline vibrational and rotational assignments for unsubstituted methyl mandelate have been well-documented, highlighting specific C-H and C=O chromophore behaviors[1]. Introducing a heavy, electronegative bromine atom at the para position induces predictable, self-validating spectroscopic shifts.
-
Nuclear Magnetic Resonance (NMR): In unsubstituted methyl mandelate, the aromatic protons present as a complex multiplet. The para-bromo substitution breaks this symmetry, yielding a classic AB quartet. The electron-withdrawing nature of bromine deshields the adjacent protons, while the C-Br carbon appears distinctively upfield (~122 ppm) compared to a standard C-H carbon (~128 ppm).
-
Infrared Spectroscopy (IR): The inductive effect of the halogen slightly alters the electron density of the aromatic ring, which can subtly shift the ester C=O stretching frequency compared to the baseline methyl mandelate matrix.
-
Mass Spectrometry (MS): The isotopic signature is the most definitive self-validating metric. Bromine naturally occurs as
Br and Br in a nearly 1:1 ratio, resulting in a characteristic M and M+2 doublet of equal intensity. Chlorine ( Cl and Cl) yields a 3:1 ratio, while the unsubstituted analog lacks this M+2 isotopic splitting entirely.
Table 1: Quantitative Spectroscopic Comparison of Mandelate Derivatives
| Metric | Methyl 2-(4-bromophenyl)-2-hydroxyacetate | Methyl 2-(4-chlorophenyl)-2-hydroxyacetate | Methyl Mandelate (Unsubstituted) |
| ~7.45 (d, 2H), 7.30 (d, 2H) [ABq] | ~7.35 (d, 2H), 7.30 (d, 2H) [ABq] | ~7.30–7.45 (m, 5H) | |
| ~122.5 ppm (C-Br) | ~134.2 ppm (C-Cl) | N/A (~128.6 ppm for C-H) | |
| IR (C=O Stretch) | ~1735 cm | ~1738 cm | ~1740 cm |
| MS Isotope Pattern | M, M+2 (1:1 ratio) | M, M+2 (3:1 ratio) | M |
Experimental Methodology: Spectroscopic Validation
To ensure the integrity of the starting material before downstream synthesis, the following self-validating protocol must be executed.
Step-by-Step Protocol: NMR & GC-MS Validation
-
Sample Preparation: Dissolve 15 mg of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
H and
C Acquisition: Acquire a standard H spectrum (16 scans, 400 MHz) and a C spectrum (256 scans, 100 MHz). -
Self-Validating Check (HSQC): Run a 2D
H- C HSQC experiment. Confirm that the methine proton (~5.1 ppm) correlates strictly with the methine carbon (~72 ppm). This causality check rules out transesterification or degradation at the -hydroxy position. -
GC-MS Injection: Dilute 1 mg of the sample in 1 mL of GC-grade ethyl acetate. Inject 1
L into the GC-MS (EI mode, 70 eV). -
Data Interpretation: Locate the molecular ion peak (
244/246). If the 1:1 ratio is absent, the batch is compromised (likely debrominated) and must be rejected.
Performance Comparison: Synthetic Utility in Cross-Coupling
The primary advantage of the para-bromo derivative over its chlorinated or unsubstituted counterparts is its superior reactivity in palladium-catalyzed carbon-carbon bond formation. Unsubstituted methyl mandelate cannot undergo these couplings. While the chloro-derivative can react, it requires highly specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) and elevated temperatures to overcome the high C-Cl bond dissociation energy.
In contrast, the bromo-derivative rapidly undergoes Suzuki-Miyaura coupling under mild conditions. Pharmaceutical researchers have successfully utilized enantiopure 4-bromomandelic acid derivatives with standard Pd/C or Pd(PPh
Table 2: Suzuki-Miyaura Cross-Coupling Performance Profile
| Substrate | Catalyst Requirement | Reaction Temp | Typical Yield | Downstream Utility |
| 4-Bromo Derivative | Standard (e.g., Pd/C, Pd(PPh | 60–80 °C | 85–99% | Broad API library synthesis |
| 4-Chloro Derivative | Specialized (e.g., XPhos Pd G3) | 90–110 °C | 50–75% | Limited; higher catalyst cost |
| Unsubstituted | N/A | N/A | 0% | None (Lacks electrophilic site) |
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
Step-by-Step Protocol: Synthesis of Methyl 2-(biphenyl-4-yl)-2-hydroxyacetate
-
Reagent Charging: In an oven-dried Schlenk flask, combine Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K
CO (2.0 equiv, 2.0 mmol). -
Catalyst Addition: Add Pd(PPh
) (0.05 equiv, 5 mol%) under an inert argon atmosphere. -
Solvent Introduction: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 10 mL).
-
Reaction Execution: Heat the biphasic mixture to 75 °C with vigorous stirring for 4 hours.
-
Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The causality of the reaction's success must be corroborated by GC-MS, specifically tracking the complete elimination of the 1:1 isotopic M/M+2 doublet, replaced by a single molecular ion peak for the biphenyl product.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 15 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via flash chromatography.
Mechanistic & Workflow Visualization
Workflow diagram illustrating the spectroscopic validation and cross-coupling utility of the compound.
References
Sources
Comparative Guide: Enantiomeric Excess Determination of Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Topic: Enantiomeric Excess Determination of Chiral "Methyl 2-(4-bromophenyl)-2-hydroxyacetate" Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate ) is a critical chiral building block in the synthesis of antihistamines, antifungals, and substituted phenyl-ethanols. The presence of the bromine atom at the para-position and the secondary hydroxyl group at the chiral center (C2) dictates specific analytical challenges.
While Chiral HPLC is the industry "Gold Standard" for quantitative release testing, NMR spectroscopy using Chiral Shift Reagents (CSRs) or Chiral Derivatizing Agents (CDAs) offers rapid, in-process control capabilities. This guide objectively compares these methodologies, providing validated protocols to ensure decision-making confidence in a drug development setting.
Method A: Chiral HPLC (The Quantitative Gold Standard)
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the most robust method for determining the enantiomeric excess (ee) of mandelic acid derivatives.
Mechanistic Insight
The separation relies on the formation of transient diastereomeric complexes between the analyte (Methyl 4-bromomandelate) and the chiral selector (carbamates of cellulose or amylose). The 4-bromo substituent enhances
Recommended Stationary Phases
Based on the structural analogues (mandelates), two columns dominate this separation landscape:
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Experience Note: While both work, Chiralpak AD-H often provides superior baseline separation for para-substituted mandelates due to the helical amylose backbone accommodating the bulky bromine substituent more effectively than the linear cellulose cavity of the OD-H.
Validated Protocol
Step 1: System Suitability (Racemate Preparation)
-
Dissolve 1.0 mg of racemic Methyl 4-bromomandelate in 1 mL of Ethanol (HPLC grade).
-
Filter through a 0.45 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Optimization: If retention is too low, decrease IPA to 5%.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Targeting the bromophenyl chromophore).
Step 3: Execution & Calculation
-
Inject 5 µL of the racemate to establish retention times (
and ) and resolution ( ). -
Inject the chiral sample.[2]
-
Calculate ee:
Method B: NMR Spectroscopy (The Rapid Screen)
For rapid in-process checks where HPLC queues are a bottleneck,
Technique: Europium Shift Reagent
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) derivative, commonly known as Eu(hfc)₃ .
Mechanism: The Europium atom coordinates with the carbonyl oxygen of the ester and the hydroxyl group. The chiral ligand (camphor derivative) creates a magnetic anisotropy that shifts the signals of the
Validated Protocol
Step 1: Sample Preparation
-
Dissolve 10 mg of the substrate in 0.6 mL of
. -
Acquire a standard
H NMR spectrum to identify the methoxy singlet ( ppm) and the benzylic methine proton ( ppm).
Step 2: Titration
-
Add solid Eu(hfc)₃ in increments (0.1 equivalents).
-
Shake and acquire the spectrum after each addition.
-
Endpoint: Monitor the splitting of the methoxy singlet (–OCH₃). Continue addition until the two enantiomeric methoxy peaks are baseline separated (
ppm).
Step 3: Quantification
-
Integrate the split methoxy signals.
-
Caution: Ensure the relaxation delay (
) is sufficient (at least 5s) as paramagnetic relaxation can affect integration accuracy.
Comparative Analysis & Decision Matrix
The following table summarizes the performance characteristics based on experimental application.
| Feature | Chiral HPLC (Method A) | NMR with Eu(hfc)₃ (Method B) |
| Precision | High ( | Moderate ( |
| Limit of Detection | ||
| Analysis Time | 20-30 mins (plus equilibration) | 10-15 mins (instant feedback) |
| Sample Recovery | Possible (Prep HPLC) | Difficult (Contaminated with Eu) |
| Cost per Run | Low (Solvents) | High (Shift Reagent Cost) |
| Primary Use Case | Final QC release, High ee samples | Reaction monitoring, Low ee optimization |
Visualization: Method Selection Workflow
Caption: Decision tree for selecting the appropriate analytical technique based on the stage of drug development.
Advanced Troubleshooting: The "Self-Validating" System
To ensure Trustworthiness in your data, you must implement a self-validating control loop.
Scenario: HPLC Peak Overlap
If the enantiomers do not resolve (
-
Lower the Polarity: Switch to 95:5 or 98:2 Hexane/IPA. The 4-bromo group is lipophilic; reducing alcohol content increases retention and interaction time with the chiral selector.
-
Temperature Effect: Lower the column temperature to 15°C. Enantioseparation is enthalpy-driven; lower temperatures often improve selectivity (
).
Scenario: NMR Broadening
If the Eu(hfc)₃ causes excessive line broadening preventing integration:
-
Switch Reagent: Use (R)-(-)-Mosher's Acid Chloride to form diastereomeric esters.
-
Advantage: This converts the enantiomers into chemically distinct diastereomers (separable by standard achiral HPLC or distinguishable by
F NMR). -
Protocol: React substrate with (R)-MTPA-Cl + Pyridine
Analyze F NMR (Singlet of group splits distinctly).
Experimental Workflow Diagram
The following diagram details the laboratory workflow for the Gold Standard HPLC method.
Caption: Step-by-step workflow for establishing a valid Chiral HPLC method.
References
-
Royal Society of Chemistry. (2013). Supplementary Information: Enantiomeric excess determination by HPLC with a Chiralpak AD column. Retrieved from [Link]
-
Phenomenex. (2023). Chiral Separation of Mandelic Acid Derivatives using Lux i-Amylose-3. Retrieved from [Link]
Sources
"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" impurity profiling and characterization
[1]
Executive Summary
This guide provides a technical comparison of analytical methodologies for the impurity profiling of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate).[1] As a critical chiral building block in the synthesis of pharmaceuticals (e.g., antihistamines, NSAIDs, and kinase inhibitors), the purity of this intermediate directly correlates to the enantiomeric excess and yield of the final API.[1]
This document objectively compares UHPLC-PDA-HRMS (Method A) against GC-MS with Derivatization (Method B), recommending Method A for its superior handling of thermally labile species and chiral resolution capabilities.[1]
Part 1: The Impurity Landscape
Before selecting an analytical method, one must define the "Critical Quality Attributes" (CQA) regarding impurities. Based on the standard Fischer esterification of 4-bromomandelic acid or the cyanohydrin route from 4-bromobenzaldehyde, the following impurity profile is established:
Table 1: Target Impurity Profile
| Impurity ID | Common Name | Origin | Classification | Risk Factor |
| IMP-A | 4-Bromomandelic Acid | Unreacted Starting Material / Hydrolysis | Degradant | High (Acidity affects downstream coupling) |
| IMP-B | 4-Bromobenzaldehyde | Precursor (Cyanohydrin route) | Process Impurity | Med (Genotoxic potential alert) |
| IMP-C | Methyl 2-(4-bromophenyl)-2-methoxyacetate | Side Reaction (O-methylation) | Process Impurity | Low (Inert) |
| IMP-D | Self-Ester Dimer | Condensation of two mandelate units | Process Impurity | High (Co-elutes in low-res methods) |
| IMP-E | Enantiomer (R/S) | Chiral Inversion | Stereochemical | Critical (Efficacy loss) |
Visualization: Impurity Genesis Pathways
The following diagram illustrates the origin of these impurities relative to the synthetic workflow.
Caption: Genesis of critical impurities during the synthesis of Methyl 4-bromomandelate.
Part 2: Comparative Analysis of Analytical Methodologies
Method A: UHPLC-PDA-QToF (Recommended)
This method utilizes Ultra-High Performance Liquid Chromatography coupled with a Photodiode Array and Quadrupole Time-of-Flight Mass Spectrometry.[1]
-
Mechanism: Reverse-phase partition chromatography.
-
Detection: UV absorption (220-254 nm) and electrospray ionization (ESI).
-
Suitability: Ideal for polar, non-volatile, and thermally labile compounds.[1]
Method B: GC-MS (Derivatization Required)
This method involves silylation of the hydroxyl group (e.g., using BSTFA) followed by Gas Chromatography.
-
Mechanism: Volatility-based separation.
-
Detection: Electron Impact (EI) MS.
-
Suitability: Limited.[2] Direct injection leads to thermal degradation of the alpha-hydroxy ester.
Table 2: Performance Comparison Matrix
| Feature | Method A (UHPLC-PDA-QToF) | Method B (GC-MS + TMS) | Verdict |
| Sample Prep | Simple Dilution (MeOH/H2O) | Complex (Derivatization required) | Method A |
| Thermal Stability | High (Ambient/40°C operation) | Low (Injector port >200°C risks degradation) | Method A |
| Specificity | High (Separates enantiomers with chiral column) | Moderate (Achiral only unless specialized) | Method A |
| Sensitivity (LOQ) | < 0.05% (Trace analysis) | ~0.1% (Matrix interference) | Method A |
| Impurity ID | Excellent (Isotopic pattern of Br is preserved) | Good (EI fragmentation libraries) | Tie |
Part 3: Detailed Experimental Protocol (Method A)
The following protocol is designed to be self-validating. The presence of the bromine atom provides a unique "isotopic tag" (approx. 1:1 ratio of ^79^Br and ^81^Br), which serves as an internal confirmation of peak identity in MS.
Chromatographic Conditions
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
-
Rationale: High surface area allows resolution of the polar acid (IMP-A) from the neutral ester.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Note: Formic acid is preferred over phosphate buffers to ensure MS compatibility.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar IMP-A).
-
2-10 min: 5% -> 95% B (Linear gradient).
-
10-12 min: 95% B (Wash).
-
12.1 min: 5% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV at 225 nm (Max absorption for bromophenyl) and 254 nm.
Mass Spectrometry Settings (Q-ToF)
-
Source: ESI Positive (+) and Negative (-).
-
Insight: The ester ionizes well in (+) mode as [M+H]+ or [M+Na]+. The acid impurity (IMP-A) ionizes best in (-) mode as [M-H]-.[1]
-
-
Scan Range: 50–1000 m/z.
-
Validation Check: Look for the "Twin Tower" isotope pattern. Any peak lacking the 1:1 doublet separated by 2 Da is likely a non-brominated contaminant (e.g., solvent or plasticizer).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1000 ppm).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A (100 ppm).
-
Critical Step: Ensure the diluent matches the initial mobile phase (high water content) to prevent "solvent effect" peak distortion.
-
Chiral Separation (Optional Add-on)
If enantiomeric purity is required, switch the column to a Chiralpak AD-3 or IC-3 .[1]
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Mode: Isocratic Normal Phase.
-
Rationale: Mandelic acid derivatives separate efficiently on amylose/cellulose tris-carbamate phases.
Part 4: Analytical Decision Logic
Use this workflow to determine the correct analytical path for your specific batch needs.
Caption: Decision matrix for selecting the optimal analytical technique.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[3][4] Link
-
Sielc Technologies. (2018). Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column.Link
-
Sigma-Aldrich. (2024). Methyl 2-(2-bromophenyl)-2-hydroxyacetate Product Specification.Link
-
PubChem. (2025).[5] Methyl 2-(4-bromophenyl)acetate Compound Summary. National Library of Medicine. Link
-
Fanali, S., et al. (2013).[1] Liquid Chromatography: Applications.[3][6][7][8] Elsevier. (Referenced for general mandelic acid derivative separation protocols).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Colchicine EP Impurity B | NA | | SynZeal [synzeal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. iajps.com [iajps.com]
Strategic Advantages of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in Divergent Drug Synthesis
The following guide provides an in-depth technical analysis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate). It is designed for researchers in medicinal chemistry and process development who require a versatile chiral building block for divergent synthesis.
Executive Summary
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 104612-45-7) represents a "privileged scaffold" in modern drug discovery due to its unique tri-functional architecture . Unlike its non-halogenated parent (methyl mandelate) or its chlorinated analog (used in Clopidogrel synthesis), the 4-bromo derivative offers a distinct orthogonal reactivity profile. It serves as a linchpin for Fragment-Based Drug Discovery (FBDD) , allowing simultaneous expansion into chemical space via the aryl bromide (cross-coupling), the benzylic alcohol (chiral center manipulation), and the ester (backbone extension).
This guide objectively compares its performance against standard alternatives, detailing experimental protocols for its most high-value application: Pd-catalyzed divergent library generation.
Technical Profile & Structural Advantage
The molecule’s value lies in the differential reactivity of its three functional handles.[1] This allows for "site-selective functionalization" without the need for extensive protecting group strategies.
| Functional Handle | Reactivity Profile | Strategic Advantage |
| Aryl Bromide (C-4) | High reactivity in Pd/Ni-catalyzed couplings (Suzuki, Buchwald, Sonogashira). | Divergent Synthesis: Allows late-stage introduction of biaryl or heterobiaryl systems, critical for optimizing ADME properties. |
| Benzylic Alcohol (C-2) | Chiral center (R/S); susceptible to oxidation, inversion (Mitsunobu), or etherification. | Stereochemical Control: Can be resolved enzymatically to >99% ee. Precursor to chiral amines or ethers (e.g., antihistamine scaffolds). |
| Methyl Ester | Electrophilic carbonyl; amenable to amidation, reduction, or hydrolysis. | Backbone Extension: Standard handle for linking to peptidomimetics or forming heterocycles (e.g., oxazoles). |
Comparative Analysis: Bromo- vs. Chloro- vs. Hydro-Mandelates
The choice of the halogen substituent drastically alters the synthetic utility. While Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is famous as the precursor to Clopidogrel (Plavix) , the 4-bromo analog is superior for library generation.
-
Vs. Methyl Mandelate (H-analog): The H-analog is chemically "dead" at the para-position. Functionalizing it requires harsh electrophilic aromatic substitution (nitration/halogenation), which often lacks regioselectivity. The 4-bromo analog comes "pre-activated."
-
Vs. Methyl 4-Chloromandelate: The C-Cl bond is significantly stronger (BDE ~95 kcal/mol) than the C-Br bond (BDE ~68 kcal/mol).
-
Consequence: The Chloro-analog is often inert to standard Suzuki conditions, requiring specialized, expensive ligands (e.g., Buchwald biaryl phosphines) or higher temperatures that may racemize the sensitive benzylic alcohol. The Bromo-analog couples under mild conditions (room temperature, aqueous media).
-
Decision Logic & Workflow (DOT Visualization)
The following diagram illustrates the divergent pathways accessible only via the Bromo-mandelate scaffold.
Figure 1: Divergent synthetic pathways starting from Methyl 4-bromomandelate. Note that the Suzuki coupling (Red path) can be performed on the enantiopure material (Yellow path) without racemization under optimized conditions.
Experimental Protocols
Protocol A: Mild Suzuki-Miyaura Coupling (Retaining Chiral Integrity)
Objective: Synthesize a biaryl mandelate derivative without racemizing the alpha-hydroxy center.
Reagents:
-
Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Selected for stability and low racemization risk.
-
Base: K₃PO₄ (2.0 equiv) — Milder than hydroxides/alkoxides.
-
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the bromo-mandelate (245 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inerting: Seal the vial and purge with Argon for 5 minutes. Add degassed Dioxane (4 mL) and Water (1 mL).
-
Catalysis: Add Pd(dppf)Cl₂ (25 mg, 0.03 mmol) quickly under Argon flow.
-
Reaction: Heat to 60°C for 4–6 hours. Note: Avoid reflux temperatures (>80°C) to prevent base-catalyzed racemization of the benzylic proton.
-
Workup: Cool to RT, dilute with EtOAc (10 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Expected Outcome: Biaryl ester in 85–95% yield.
Protocol B: Enzymatic Kinetic Resolution
Objective: Isolate the (R)-enantiomer from the racemic commercial material.
Methodology:
-
Dissolve racemic Methyl 4-bromomandelate (10 g) in MTBE (100 mL).
-
Add Vinyl Acetate (5 equiv) as the irreversible acyl donor.
-
Add Immobilized Lipase PS (Amano PS-IM) or CAL-B (Novozym 435) (10% w/w).
-
Incubate at 30°C with orbital shaking for 24–48 hours.
-
Monitoring: Monitor conversion by chiral HPLC. Stop reaction at ~50% conversion.
-
Separation: Filter the enzyme. The filtrate contains the unreacted (R)-alcohol (typically >98% ee). The precipitate/residue contains the (S)-acetate , which can be hydrolyzed back to the (S)-alcohol if needed.
Performance Data Comparison
The following data summarizes the advantages of the Bromo-derivative in a standard cross-coupling scenario (reaction with Phenylboronic acid).
| Feature | Methyl 4-Bromomandelate | Methyl 4-Chloromandelate | Methyl Mandelate |
| Suzuki Yield (Standard) | 92% (Pd(PPh₃)₄, Na₂CO₃) | <10% (No reaction/Recovery) | N/A (Requires pre-activation) |
| Reaction Temp | 60°C (Mild) | >100°C (Harsh) | N/A |
| Ligand Requirement | Standard (PPh₃, dppf) | Specialized (XPhos, SPhos) | N/A |
| Cost Efficiency | High (Generic catalysts) | Low (Expensive ligands) | Low (Multi-step synthesis) |
| Chiral Stability | High (Mild conditions) | Low (High temp risks racemization) | High |
References
-
Suzuki Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Chiral Resolution of Mandelates: Gotor, V., et al. (2007). Enantioselective enzymatic resolution of mandelic acid esters. Journal of Organic Chemistry.[2][3] Link (General procedure adapted for bromo-analogs).
-
Clopidogrel Analog Synthesis: RSC Advances (2014). Highly enantioselective synthesis of methyl (R)-o-chloromandelate.Link (Provides comparative context for chloro-mandelates).
-
Antifungal Activity of Bromo-phenyl Derivatives: Asian Journal of Pharmaceutical Research and Development (2023).Link[4]
-
Safety Data (MSDS): PubChem - Methyl 2-(4-bromophenyl)acetate derivatives.Link
Sources
- 1. Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. ajprd.com [ajprd.com]
Safety Operating Guide
Methyl 2-(4-bromophenyl)-2-hydroxyacetate proper disposal procedures
Executive Summary: The "Pack-and-Ship" Mandate
Do not treat this chemical down the drain. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (commonly referred to as Methyl 4-bromomandelate ) is a halogenated aromatic ester. Unlike simple acids or bases, it cannot be neutralized in the laboratory sink. It requires high-temperature incineration at a permitted facility to break the carbon-bromine bond safely.
Immediate Action Plan:
-
Segregate: Place in the Halogenated Organic Waste stream.
-
Container: Use High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Explicitly list the full chemical name; do not use generic abbreviations like "MBM".
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its failure modes. This compound presents a dual-hazard profile: the ester moiety (susceptible to hydrolysis) and the aryl bromide (persistent environmental pollutant).
| Property | Data | Operational Implication |
| CAS Number | 61170-56-9 (General isomer class) | Use for waste manifesting. |
| Molecular Formula | C₉H₉BrO₃ | High halogen content (>30% by mass). |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk during transfer. |
| Reactivity | Susceptible to hydrolysis; oxidizable. | Keep away from strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent exothermic runaway. |
| RCRA Status | Non-listed (Characteristic Waste) | Must be profiled as "Halogenated Organic." |
Operational Disposal Protocol
This protocol is designed to maximize safety and minimize disposal costs. Incinerators charge significantly more for halogenated waste; therefore, strict segregation is the primary economic driver.
Step 1: Waste Stream Segregation
You must determine if the material is pure solid or in solution.
-
Scenario A: Pure Solid (Expired/Excess Reagent)
-
Action: Keep in the original container if intact. If the container is compromised, transfer to a wide-mouth HDPE jar.
-
Labeling: Overpack and label as "Solid Debris - Halogenated."
-
-
Scenario B: Solution (Reaction Mixture/Mother Liquor)
-
Action: Precipitate if possible, or dispose of the entire solvent matrix as Halogenated Solvent Waste . Even if the solvent is non-halogenated (e.g., Methanol), the presence of this solute (>1-2%) classifies the entire mixture as halogenated for incineration purposes.
-
Step 2: Container Selection & Packaging
-
Primary Container: Amber Glass or HDPE. Avoid LDPE (Low-Density Polyethylene) for long-term storage of halogenated aromatics, as they can plasticize the vessel over time.
-
Headspace: Leave min. 10% headspace to accommodate thermal expansion.
Step 3: Labeling & Manifesting
The label must be a "Self-Validating System"—meaning a stranger could read it and know exactly how to treat a spill.
-
Required Fields:
-
Full Chemical Name: Methyl 2-(4-bromophenyl)-2-hydroxyacetate.[1]
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
Constituents: If in solution, list solvent % (e.g., "95% Methanol, 5% Methyl 4-bromomandelate").
-
Workflow Visualization: Waste Stream Logic
Figure 1: Decision logic for segregating methyl mandelate derivatives. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.
Emergency Procedures: Spill Management
In the event of a benchtop spill, speed is less important than containment . The primary risk is not immediate toxicity, but the spread of fine dust or the permeation of the ester into porous surfaces.
PPE Requirements
-
Gloves: Nitrile (0.11 mm minimum). For prolonged cleanup, use "Silver Shield" or laminate gloves to prevent aromatic permeation.
-
Respiratory: N95 (for solid dust) or Half-mask with Organic Vapor cartridges (if in volatile solvent).
Cleanup Protocol
-
Isolate: Mark the area.
-
Dampen: If solid, cover with a paper towel dampened with Isopropanol . Do not sweep dry dust; this aerosolizes the irritant.
-
Collect: Scoop the damp slurry into a glass jar.
-
Wash: Clean the surface with a soap/water solution to hydrolyze residual ester traces.
Workflow Visualization: Spill Response
Figure 2: Spill response workflow emphasizing the prevention of aerosolization for solid spills.
Regulatory Context (RCRA/EPA)
While Methyl 2-(4-bromophenyl)-2-hydroxyacetate is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) under 40 CFR 261.33, it is regulated by Characteristic :
-
Halogenated Organic Compounds (HOCs): The EPA restricts land disposal of HOCs (concentration >1000 mg/kg). This material must be incinerated.
-
Generator Status: If you generate >1 kg of "Acute Hazardous Waste" (not applicable here) or >100 kg of non-acute hazardous waste, you fall under SQG (Small Quantity Generator) rules.[2]
-
Compliance Tip: Never dilute this chemical to escape the "Halogenated" classification. It is illegal (dilution is not the solution to pollution) and creates a larger volume of expensive waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724623, Methyl (R)-(-)-mandelate (Analogous Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Part 1: Core Directive & Scientific Integrity
This guide is structured as an operational field manual for the safe handling of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate).[1]
As a Senior Application Scientist, I must clarify a critical distinction immediately: unlike α-bromo esters (which are potent lachrymators), this compound is an α-hydroxy ester with a bromine on the aromatic ring.[1] While less volatile and aggressive than lachrymators, it possesses significant lipophilicity due to the halogenated aromatic ring, increasing its potential for dermal absorption compared to unsubstituted mandelates.
Chemical Profile & Hazard Identification
Before selecting PPE, we must define the enemy. This compound is generally encountered as a solid, but its risks evolve when dissolved in organic synthesis solvents.
| Property | Specification | Operational Implication |
| CAS Number | 127709-20-0 | Use for specific inventory tracking and waste labeling.[1] |
| Structure | Methyl ester of 4-bromomandelic acid | Lipophilic aryl halide + Polar ester group = High skin permeation potential.[1] |
| Physical State | Solid (Powder/Crystalline) | Primary inhalation risk is dust; primary dermal risk is contact with surfaces. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). |
| Solubility | Soluble in DCM, EtOAc, MeOH | Solvent determines glove choice during processing, not just the solute. |
Risk Assessment & PPE Selection Matrix
The "Universal PPE" approach fails in high-precision chemistry.[1] We use a Task-Based PPE Protocol .
A. Respiratory Protection
-
The Logic: As a solid, the risk is particulate inhalation. The bromine substituent increases molecular weight, reducing vapor pressure, but dust generation during weighing is inevitable.
-
Recommendation:
-
Primary: Engineering control (Fume Hood).
-
Secondary (if outside hood): N95 is insufficient for organic vapors if residual solvent is present. Use a P100/OV (Organic Vapor) combination cartridge.
-
B. Dermal Protection (Gloves)[1][3]
-
The Logic: Nitrile is excellent for the solid powder. However, this compound is often dissolved in Dichloromethane (DCM) or Ethyl Acetate for reactions. Standard Nitrile fails against DCM in <2 minutes. [1]
| Task Scenario | Recommended Glove Material | Thickness | Breakthrough Time |
| Weighing Solid | Nitrile | 5 mil (0.12 mm) | > 480 min (Solid) |
| Solution (Alcohols) | Nitrile | 5 mil (0.12 mm) | > 240 min |
| Solution (DCM) | Silver Shield / Laminate | 2.7 mil | > 240 min |
| Solution (EtOAc) | Nitrile (Double Gloved) | 8 mil total | ~30 min (Splash) |
C. Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why: Safety glasses have gaps. Fine powders of aryl halides can migrate through these gaps via air currents, causing severe ocular irritation (H319).
Visualized Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.
Figure 1: PPE Selection Logic Flow based on physical state and solvent carrier.[1]
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent particulate dispersion and surface contamination.[1]
-
Preparation:
-
Don double nitrile gloves . The outer pair is sacrificial; if powder touches it, strip and replace immediately.
-
Wipe the balance area with a damp paper towel (solvent-free) before starting.[1] This increases local humidity slightly, reducing static charge which causes "jumping" of brominated organic powders.
-
-
Transfer:
-
Use an anti-static weighing boat.
-
Technique: Do not pour from the bottle. Use a clean spatula.
-
Critical Check: If any powder lands on the balance rim, wipe immediately with a wet Kimwipe. Do not blow it off (aerosolization risk).
-
-
Decontamination:
-
Wipe all tools with acetone, then wash with soap and water.
-
Protocol B: Spill Response (Emergency)
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Upgrade: Don P100 respirator and Tyvek sleeves if dust is visible in the air.
-
Containment (Dry):
-
Do NOT sweep vigorously. This creates a toxic dust cloud.
-
Cover the spill with wet paper towels (water-dampened) to suppress dust.[1]
-
-
Cleanup:
-
Scoop up the damp slurry into a wide-mouth jar.
-
Wipe surface with Acetone (to dissolve organic residue) followed by soapy water.
-
Label waste as "Halogenated Organic Solid Waste".
-
Disposal & Waste Management
Proper disposal is not just compliance; it is environmental stewardship. The bromine atom makes this compound a Halogenated Organic .
| Waste Stream | Classification | Container Type |
| Solid Waste | Hazardous Chemical Solid | HDPE Wide-Mouth Jar |
| Liquid Waste (DCM) | Halogenated Organic Solvent | Glass/HDPE Carboy (Red Label) |
| Liquid Waste (MeOH) | Halogenated Organic Solvent* | Glass/HDPE Carboy |
| Contaminated PPE | Hazardous Debris | Clear heavy-duty plastic bag |
*Note: Even if dissolved in non-halogenated solvents like Methanol, the presence of the brominated solute technically classifies the mixture as halogenated for incineration purposes in many jurisdictions.
References
-
PubChem . (n.d.).[3] Methyl 2-(4-bromophenyl)acetate Compound Summary (Structural Analog for Hazard Inference). National Library of Medicine. Retrieved March 1, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
